molecular formula C21H20O2Si B11959762 3-(Triphenylsilyl)propanoic acid

3-(Triphenylsilyl)propanoic acid

Cat. No.: B11959762
M. Wt: 332.5 g/mol
InChI Key: LNGDLUXGZCZQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Triphenylsilyl)propanoic acid is an organosilicon compound with the molecular formula C21H20O2Si . This compound features a propanoic acid chain linked to a triphenylsilyl functional group. As a silicon-containing organic acid, it is of significant interest in various fields of chemical research and development. Potential research applications for this class of compounds may include its use as a building block or precursor in organic synthesis, material science, and polymer chemistry. The triphenylsilyl group can impart specific steric and electronic properties to molecules, which may be exploited to modify material characteristics or influence the course of chemical reactions. Researchers can utilize this compound to explore new synthetic methodologies or develop novel silicon-based materials. Handling Note: This product is for research use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H20O2Si

Molecular Weight

332.5 g/mol

IUPAC Name

3-triphenylsilylpropanoic acid

InChI

InChI=1S/C21H20O2Si/c22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,23)

InChI Key

LNGDLUXGZCZQOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

3-(Triphenylsilyl)propanoic acid CAS 18752-17-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(Triphenylsilyl)propanoic acid (CAS 18752-17-5), structured for researchers and drug development professionals.

CAS: 18752-17-5 | Formula:


 | MW:  332.47  g/mol [1]

Executive Summary

3-(Triphenylsilyl)propanoic acid is a specialized organosilicon building block used primarily in medicinal chemistry and materials science.[1] Distinguished by the bulky, lipophilic triphenylsilyl (


) moiety attached to a propanoic acid backbone, this compound serves as a critical tool for the "Silicon Switch"  strategy in drug design.[1] By introducing a silicon center, researchers can modulate the lipophilicity (LogP), metabolic stability, and geometric constraints of a lead compound without significantly altering its receptor binding profile. Additionally, it functions as a robust anchor for self-assembled monolayers (SAMs) on oxide surfaces due to the stability of the C-Si bond.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyDataNote
IUPAC Name 3-(Triphenylsilyl)propanoic acid
CAS Number 18752-17-5
Molecular Weight 332.47 g/mol
Appearance White to off-white solidTypical of high MW organosilanes
Solubility DCM, THF, Chloroform, Ethyl AcetateInsoluble in water
pKa ~4.8 (Predicted)Comparable to propanoic acid
LogP ~5.2 (Predicted)Highly lipophilic due to

Stability Stable under ambient conditionsAvoid strong bases/fluorides (desilylation risk)

Mechanistic Utility in Drug Design

The strategic incorporation of 3-(Triphenylsilyl)propanoic acid into drug scaffolds leverages the unique properties of silicon compared to carbon.

The "Silicon Switch" & Lipophilicity

The


 group acts as a bioisostere for bulky carbon groups (e.g., trityl or large alkyl chains) but with distinct physicochemical advantages:
  • Bond Length: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), altering the spatial projection of the phenyl rings and potentially improving the "fit" within a hydrophobic receptor pocket.[1]

  • Lipophilicity Modulation: Silicon is more electropositive and lipophilic than carbon.[1] Incorporating this moiety significantly increases the partition coefficient (LogP), facilitating membrane permeability for polar drug scaffolds.[1]

Metabolic Stability (The -Silyl Effect)

The silicon atom exerts a profound electronic effect on the


-position (the carbon adjacent to the carbonyl).[1]
  • 
    -Silicon Effect:  Silicon stabilizes positive charge development at the 
    
    
    
    -position (hyperconjugation between the C-Si
    
    
    bond and the empty p-orbital).[1]
  • Metabolic Blockade: The bulky

    
     group sterically hinders enzymatic attack (e.g., CYP450 oxidation) at the terminal position of the chain, potentially extending the half-life of the parent drug.[1]
    
Visualization: Silicon Utility Decision Tree

SiliconUtility Start Lead Optimization Challenge Issue1 Low Membrane Permeability? Start->Issue1 Issue2 Rapid Metabolic Clearance? Start->Issue2 Issue3 Receptor Fit Issues? Start->Issue3 Solution1 Apply Silicon Switch (Increase LogP) Issue1->Solution1 Yes Solution2 Steric Blockade (Ph3Si Bulk) Issue2->Solution2 Yes Solution3 Alter Geometry (C-Si Bond Length) Issue3->Solution3 Yes Outcome Synthesize Analog with Ph3Si- Linker Solution1->Outcome Use CAS 18752-17-5 Solution2->Outcome Solution3->Outcome

Figure 1: Decision logic for incorporating 3-(Triphenylsilyl)propanoic acid in lead optimization.

Synthesis & Manufacturing

The synthesis of 3-(Triphenylsilyl)propanoic acid typically follows a two-step sequence: hydrosilylation of an acrylate ester followed by hydrolysis. This route ensures high regioselectivity and yield.

Synthetic Pathway (Diagram)

SynthesisRoute Reactants Triphenylsilane (Ph3SiH) + Methyl Acrylate Step1 Step 1: Hydrosilylation Catalyst: Karstedt's or RhCl(PPh3)3 Solvent: Toluene, 80°C Reactants->Step1 Intermediate Intermediate: Methyl 3-(triphenylsilyl)propanoate Step1->Intermediate Step2 Step 2: Saponification Reagent: LiOH or NaOH Solvent: THF/H2O Intermediate->Step2 Product Product: 3-(Triphenylsilyl)propanoic acid (CAS 18752-17-5) Step2->Product

Figure 2: Standard synthetic route via hydrosilylation and hydrolysis.

Detailed Experimental Protocol

Objective: Synthesis of 3-(Triphenylsilyl)propanoic acid from Triphenylsilane.

Step 1: Hydrosilylation

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

  • Reagents: Charge flask with Triphenylsilane (10.0 mmol) and Methyl Acrylate (12.0 mmol, 1.2 eq).

  • Solvent: Add anhydrous Toluene (50 mL).

  • Catalyst: Add Karstedt’s catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, ~2% Pt in xylene, 50 µL).[1]

  • Reaction: Heat to 80°C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) for disappearance of silane.

  • Workup: Cool to RT. Concentrate in vacuo to remove toluene and excess acrylate.[1]

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc) to yield Methyl 3-(triphenylsilyl)propanoate.

Step 2: Hydrolysis (Saponification) [1]

  • Dissolution: Dissolve the intermediate ester (from Step 1) in THF (30 mL) and Methanol (10 mL).

  • Base Addition: Add aqueous LiOH (2M, 20 mL, excess).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~2. The carboxylic acid may precipitate or form an oil.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Final Purification: Recrystallize from Hexane/Chloroform if necessary to obtain the white solid product.

Synthetic Applications

Beyond drug discovery, CAS 18752-17-5 is utilized in:

  • Surface Modification: The carboxylic acid headgroup allows attachment to metal oxides (e.g.,

    
    , 
    
    
    
    ), while the
    
    
    tail creates a hydrophobic, steric barrier on the surface.[1]
  • Linker Chemistry: Used as a non-cleavable, lipophilic linker in antibody-drug conjugates (ADCs) or PROTACs where solubility modulation is required.[1]

Standard Coupling Protocol (Amide Bond Formation):

  • Reagents: Acid (1.0 eq), Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.[1]

  • Procedure: Stir Acid and HATU in DMF for 15 min to activate. Add Amine and DIPEA. Stir 16h.

  • Note: The bulky

    
     group does not interfere with activation of the carboxylic acid due to the ethylene spacer.[1]
    

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable at room temperature.

  • Incompatibility: Strong oxidizing agents, strong bases (risk of cleaving the C-Si bond under harsh conditions).[1]

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-(Triphenylsilyl)propionic acid. Retrieved from .[1]

  • Showell, G. A., & Mills, J. S. (2003).[1] Chemistry of novel silicon-containing drugs. Drug Discovery Today, 8(12), 551-556.[1] (Mechanistic grounding for "Silicon Switch").[1]

  • Ramesh, R., & Chandrasekaran, S. (2005).[1] Organosilicon chemistry in medicinal application. Resonance, 10, 56-64.

  • Marciniec, B. (Ed.).[1] (2009).[1] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. (Protocol grounding for hydrosilylation).[1]

  • PubChem. (2024).[1] Compound Summary: 3-(Trimethylsilyl)propionic acid (Analogous properties). National Library of Medicine. Retrieved from .[1]

Sources

Comprehensive Technical Analysis: 3-(Triphenylsilyl)propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Triphenylsilylpropionic Acid: Molecular Weight, Structure, and Technical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

3-(Triphenylsilyl)propionic acid (CAS: 18752-17-5) is a specialized organosilane combining a bulky, lipophilic triphenylsilyl tail with a hydrophilic carboxylic acid head group. With a molecular weight of 332.48 g/mol , it serves as a critical building block in surface chemistry, polymer modification, and organometallic synthesis. Unlike its trimethylsilyl analog (TMSP)—widely used as an NMR reference—the triphenyl variant is utilized primarily for its steric bulk, UV chromophore properties, and ability to form robust hydrophobic self-assembled monolayers (SAMs) on metal oxides.

This guide provides a rigorous structural analysis, synthesis pathways, and experimental protocols for the characterization and application of this compound.

Chemical Identity & Structural Analysis[3][4]

Molecular Specifications

The molecule consists of a central silicon atom bonded to three phenyl rings and one propionic acid moiety attached via a silicon-carbon bond at the


-position relative to the carboxyl group.
PropertyData
Chemical Name 3-(Triphenylsilyl)propionic acid
CAS Registry Number 18752-17-5
Molecular Formula

Molecular Weight (Average) 332.48 g/mol
Monoisotopic Mass 332.1233 g/mol
Physical State Solid (White crystalline powder)
Solubility Soluble in DCM, Chloroform, THF; Insoluble in Water
Structural Connectivity

The structure is defined by the steric bulk of the triphenylsilyl group, which provides significant shielding to the silicon atom, enhancing hydrolytic stability compared to smaller alkylsilanes.

G Fig 1. Connectivity of 3-(Triphenylsilyl)propionic acid showing the bulky silyl terminus. Si Silicon (Si) Ph1 Phenyl Ring 1 Si->Ph1 Ph2 Phenyl Ring 2 Si->Ph2 Ph3 Phenyl Ring 3 Si->Ph3 C2 CH2 (Beta) Si->C2 Si-C Bond C1 CH2 (Alpha) COOH Carboxylic Acid (-COOH) C1->COOH C2->C1

Synthesis & Preparation Protocols

The synthesis of 3-(triphenylsilyl)propionic acid typically employs hydrosilylation , a catalytic addition of a silicon-hydride bond across an unsaturated carbon-carbon bond. This method ensures regioselectivity, placing the silicon at the terminal position of the acrylate chain.

Reaction Mechanism

The reaction involves the addition of Triphenylsilane (


)  to Acrylic Acid  (or its ester derivatives) catalyzed by a platinum(0) complex (e.g., Karstedt's catalyst).

Reaction Equation:



Synthesis Workflow Diagram

The following workflow outlines the critical steps for synthesizing and purifying the compound to research-grade purity (>98%).

Synthesis Fig 2. Platinum-catalyzed hydrosilylation workflow for synthesis. Start Reagents: Triphenylsilane + Acrylic Acid Catalyst Catalyst Addition: Karstedt's Catalyst (Pt) (10-50 ppm) Start->Catalyst Inert Atmosphere (N2) Reaction Hydrosilylation: Reflux in Toluene 80-110°C, 4-12h Catalyst->Reaction Exothermic Initiation Workup Workup: Solvent Removal (Rotovap) Recrystallization (Hexane/EtOAc) Reaction->Workup Monitor via TLC/NMR Product Final Product: 3-(Triphenylsilyl)propionic acid (White Solid) Workup->Product Yield Calculation

Experimental Protocol (Self-Validating)

Objective: Synthesize 3-(triphenylsilyl)propionic acid via hydrosilylation.

  • Setup : Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus to remove moisture (critical for silane stability).

  • Reagent Loading :

    • Add Triphenylsilane (1.0 equiv) dissolved in anhydrous toluene.

    • Add Acrylic Acid (1.1 equiv, slight excess).

  • Catalysis : Add Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) solution (approx.

    
     mol % Pt).
    
    • Validation Step: Observe a color change (often to yellow/orange) or a mild exotherm, indicating catalyst activation.

  • Reaction : Heat to 80–90°C. Monitor reaction progress via

    
    -NMR  by tracking the disappearance of the Si-H peak (
    
    
    
    ppm) and vinyl protons.
  • Purification :

    • Cool the mixture. Evaporate toluene under reduced pressure.

    • Recrystallize the crude solid from a Hexane/Ethyl Acetate mixture to remove unreacted silane and polymeric side products.

  • Characterization : Confirm identity using Melting Point and NMR.

Applications in Research & Development

Surface Modification (SAMs)

The carboxylic acid group serves as an anchor for metal oxides (e.g.,


, 

), while the triphenylsilyl tail creates a bulky, hydrophobic barrier.
  • Mechanism : The -COOH binds to surface hydroxyls via bidentate coordination.

  • Utility : Used to modify wettability or passivate surfaces against corrosion.

Steric Probes in Enzymology

Unlike the smaller trimethylsilyl (TMS) group, the triphenylsilyl group is significantly bulkier. It is used in drug design to probe the size of hydrophobic pockets in enzyme active sites.

Polymer Chemistry

Acts as a functional end-capper or monomer in the synthesis of silicon-containing polyesters. The high refractive index of the phenyl rings is valuable for optical polymer applications.

References

  • Sigma-Aldrich . 3-(Triphenylsilyl)propionic acid - Product Specification & CAS 18752-17-5. Retrieved from

  • Marciniec, B. (Ed.). (2009).[1] Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. (Foundational text for the hydrosilylation protocol described).

  • PubChem . Compound Summary: Organosilanes. National Library of Medicine. Retrieved from

  • Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.

Sources

Comparative Technical Guide: 3-(Triphenylsilyl)propanoic Acid vs. TMSP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical structural, physicochemical, and functional differences between 3-(Triphenylsilyl)propanoic acid and TMSP (3-(Trimethylsilyl)propanoic-2,2,3,3-d4 acid, typically used as its sodium salt).

While these two compounds share a propanoic acid backbone linked to a silyl group, their applications are diametrically opposed due to the steric and electronic nature of the substituents on the silicon atom:

  • TMSP is the gold standard internal reference for NMR spectroscopy in aqueous media.[1] It is designed to be chemically inert, highly water-soluble, and magnetically distinct.

  • 3-(Triphenylsilyl)propanoic acid is a synthetic building block and materials precursor. It is characterized by high lipophilicity and significant steric bulk, making it valuable for introducing silyl groups in organic synthesis or modifying surface properties, but unsuitable as a general NMR reference.

Molecular Architecture & Physicochemical Profile[2]

The fundamental divergence lies in the silyl substituents: the Trimethyl group (Me


) versus the Triphenyl  group (Ph

). This substitution dictates solubility, steric hindrance, and electronic environment.
Table 1: Comparative Physicochemical Data
FeatureTMSP (Sodium Salt) 3-(Triphenylsilyl)propanoic Acid
IUPAC Name Sodium 3-(trimethylsilyl)propionate3-(Triphenylsilyl)propanoic acid
Common Abbreviation TMSP, TSPN/A (Research Chemical)
CAS Number 24493-21-8 (d4-labeled) / 37013-20-018752-17-5
Formula

(salt)

Molecular Weight 172.27 g/mol 332.47 g/mol
Solubility Hydrophilic: High in

,

, Methanol
Lipophilic: High in

, DMSO, DCM; Insoluble in water
Steric Profile Minimal (Methyl groups)Massive (Phenyl rings "propeller" shape)
Primary Utility NMR Internal Standard (0.0 ppm)Organic Synthesis / Surface Modification

TMSP: The Aqueous NMR Standard[7]

Mechanism of Action

TMSP is the aqueous equivalent of Tetramethylsilane (TMS). In organic solvents, TMS is the universal reference (


 ppm). However, TMS is insoluble in water. TMSP solves this by attaching a polar carboxylate tail to the trimethylsilyl head.
  • Chemical Shift Stability: The silicon atom shields the methyl protons, placing them at high field (

    
     ppm), usually isolated from analyte signals.
    
  • Inertness: The alkyl-silyl bond is robust under typical physiological pH ranges (pH 6–8), preventing reaction with the analyte.

  • Deuteration: Commercial TMSP is often deuterated at the 2,2 and 3,3 positions (

    
    ) to prevent the methylene protons from interfering with the spectrum, leaving only the sharp singlet of the 
    
    
    
    group.
Protocol 1: Preparation of an Aqueous NMR Sample with TMSP

Objective: To quantify metabolites in a urine sample with high precision.

Reagents:

  • Phosphate Buffer (pH 7.4) in

    
     (100 mM).
    
  • TMSP-d4 (1 mM stock solution in the buffer).

  • Sodium Azide (NaN

    
    ) (0.01% w/v) to prevent bacterial growth.
    

Workflow:

  • Thaw & Centrifuge: Thaw urine sample on ice. Centrifuge at 12,000

    
     g for 10 min at 4°C to remove particulates.
    
  • Buffer Addition: Mix 540

    
    L of supernatant with 60 
    
    
    
    L of the Buffer/TMSP stock.
    • Causality: The buffer locks the pH. Shifts of metabolites (e.g., citrate, histidine) are pH-sensitive. TMSP acts as the chemical shift anchor (

      
       ppm) and concentration standard.
      
  • Transfer: Transfer 600

    
    L to a 5 mm NMR tube.
    
  • Acquisition: Run a 1D NOESY-presat pulse sequence to suppress the water signal. Calibrate the axis by setting the TMSP singlet to 0.00 ppm.

3-(Triphenylsilyl)propanoic Acid: Steric & Synthetic Utility

Mechanism of Action

This compound is not an NMR standard. The three phenyl rings attached to the silicon create a massive hydrophobic domain and strong magnetic anisotropy.

  • Steric Protection: The bulky triphenylsilyl (

    
    ) group can shield the propanoic acid chain or be used to introduce the silyl moiety into larger scaffolds.
    
  • Lipophilicity: Unlike TMSP, this molecule partitions into lipid bilayers or non-polar surfaces. It is often used in the synthesis of Self-Assembled Monolayers (SAMs) or as a modifier in polymer chemistry to increase thermal stability or refractive index.

  • Spectral Signature: In NMR, this compound introduces complex multiplets in the aromatic region (7.3–7.6 ppm) and shifts the methylene protons significantly due to the ring current effect of the phenyl groups.

Protocol 2: Synthesis/Purification of Triphenylsilyl Derivatives

Objective: To purify 3-(Triphenylsilyl)propanoic acid for use as a surface modifier.

Context: This compound is often synthesized via hydrosilylation of acrylate derivatives or Grignard reactions. Commercial samples (e.g., from AldrichCPR) may require recrystallization.

Workflow:

  • Solvent Selection: Dissolve crude material in hot Ethanol or Ethyl Acetate/Hexane mix.

    • Causality: The compound is lipophilic; water is an ineffective solvent.

  • Recrystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect white crystalline solid via vacuum filtration.

  • Characterization (QC):

    • 1H NMR (CDCl

      
      ):  Confirm aromatic protons (15H, m, 7.3–7.6 ppm) and methylene protons. Note the absence of the TMSP singlet at 0.0 ppm.
      
    • Melting Point: Verify against literature (typically higher than alkyl analogs due to

      
      -
      
      
      
      stacking).

Visualizing the Difference

The following diagram illustrates the functional divergence based on the "R" group attached to the Silicon atom.

G Core Core Structure Si-CH2-CH2-COOH TMSP TMSP (R = Methyl) Core->TMSP Substituent Change TPSP Triphenylsilyl Analog (R = Phenyl) Core->TPSP Substituent Change Prop_TMSP Properties: - Hydrophilic - Sterically Small - Magnetically Isotropic TMSP->Prop_TMSP Prop_TPSP Properties: - Lipophilic - Sterically Bulky - Magnetically Anisotropic TPSP->Prop_TPSP App_TMSP Application: NMR Reference (D2O) Metabolomics Prop_TMSP->App_TMSP Enables App_TPSP Application: Organic Synthesis Surface Modification OLED Materials Prop_TPSP->App_TPSP Enables

Figure 1: Functional divergence of Silyl-Propanoic Acid derivatives based on substituent chemistry.

Decision Matrix: When to Use Which?

Experimental Condition Select TMSP Select Triphenylsilyl Analog
Solvent System

, Phosphate Buffer, Urine, Plasma

, DMSO, Toluene, THF
Goal Quantify metabolites / Reference 0.0 ppmSynthesize a new molecule / Modify a surface
Spectrum Region Requires clean 0.0 ppm singletAromatic region (7-8 ppm) is acceptable
pH Sensitivity Stable at pH 6-9 (Avoid extreme acid)Stable, but acid group reactive
Critical Warning

Never use 3-(Triphenylsilyl)propanoic acid as an NMR reference for aqueous samples. It will not dissolve, and if forced into suspension, its aromatic signals will obscure key regions of the spectrum (e.g., phenylalanine, tyrosine, tryptophan). Conversely, do not use TMSP for lipophilic synthesis where solubility in non-polar solvents is required; use TMS (Tetramethylsilane) or the Triphenyl analog depending on the synthetic goal.

References

  • IUPAC Recommendations. (2008). Further Conventions for NMR Shielding and Chemical Shifts.[2] Pure and Applied Chemistry.[2][3] Link

  • Cambridge Isotope Laboratories. (2023). TMSP-2,2,3,3-d4 Product Specification and NMR Applications.Link

  • Sigma-Aldrich. (2023).[4] 3-(Triphenylsilyl)propionic acid Product Detail (AldrichCPR).Link

  • PubChem. (2023). Compound Summary: 3-(Trimethylsilyl)propanoic acid.[1][5][6] National Library of Medicine. Link

  • Vanderbilt University. (2010). Triphenylsilyl as a Protecting Group in the Synthesis of Carboranes. (Demonstrating the synthetic utility of the Ph3Si- group). Link

Sources

3-(Triphenylsilyl)propanoic Acid: Solubility Profile & Technical Guide

[1][2]

CAS Number: 18752-17-5 Formula: C₂₁H₂₀O₂Si Molecular Weight: 332.47 g/mol [1][2]

Part 1: Executive Summary & Critical Distinction

CRITICAL NOTE: Do not confuse this compound with 3-(Trimethylsilyl)propanoic acid (TSP, CAS 5683-30-7) .[1][2]

  • TSP (Trimethylsilyl): Highly water-soluble, used universally as an NMR reference standard in D₂O.[1][2]

  • TPS (Triphenylsilyl - This Topic): Highly lipophilic, insoluble in water , and used for lipophilicity modulation in drug design ("Silicon Switch") or surface modification.[1][2]

This guide addresses the Triphenylsilyl variant (CAS 18752-17-5), a white solid characterized by a bulky, hydrophobic triphenylsilyl head group attached to a polar propanoic acid tail.[2] Its solubility behavior is dominated by the lipophilic aromatic rings, necessitating organic solvent systems for all applications.

Part 2: Physicochemical Profile[1][2][3][4][5]

The solubility of 3-(Triphenylsilyl)propanoic acid is governed by the competition between its two distinct structural domains:

  • The Hydrophobic Anchor (Ph₃Si-): The three phenyl rings create a large, non-polar "grease ball" effect.[2] This domain drives high solubility in chlorinated solvents and aromatics while strictly preventing water solubility.[2]

  • The Hydrophilic Tail (-COOH): The carboxylic acid allows for hydrogen bonding (dimerization) and solubility in polar aprotic solvents.[1][2]

ParameterValue / CharacteristicImpact on Solubility
LogP (Predicted) ~4.5 - 5.2High lipophilicity; partitions strongly into organic layers.[1][2]
pKa (Predicted) ~4.8 - 5.0Weak acid.[1][2] Deprotonation (pH > 6) increases solubility in polar media if the counter-ion is lipophilic, but aqueous solubility remains poor due to the Ph₃Si group.[2]
Melting Point Solid (Est. 100–150°C)*High lattice energy requires polar or heated solvents to disrupt crystal packing.[1][2]
Stability Acid/Base StableThe C-Si bond is robust; however, the β-position relative to the carbonyl allows for specific electronic effects (β-silicon effect).[2][3]

*Exact experimental melting point varies by polymorph/purity; triphenylsilyl derivatives typically melt higher than their trimethyl analogs.[1][2]

Part 3: Solubility Matrix

The following data categorizes solvent compatibility for stock solution preparation, reactions, and purification.

Primary Solvents (High Solubility)

Best for stock solutions (>50 mM) and reaction media.[1][2]

  • Tetrahydrofuran (THF): The gold standard.[1][2] Dissolves both the aromatic head and acidic tail effectively.

  • Dichloromethane (DCM) / Chloroform: Excellent solubility due to interaction with the aromatic rings.[1][2] Ideal for liquid-liquid extraction.[2]

  • DMSO / DMF: Soluble, but removal is difficult.[1][2] Use only for biological assays or high-temperature reactions.[2]

Conditional Solvents (Moderate Solubility)

Requires heating or sonication.[1][2]

  • Toluene: Good solubility for the silyl group, but the carboxylic acid dimers may reduce solubility at room temperature.[2] Heat to reflux for recrystallization.

  • Ethyl Acetate: Moderate solubility.[1][2] Often used in combination with hexanes for flash chromatography.[2]

  • Alcohols (Ethanol/Methanol): Moderate.[1][2] The bulky Ph₃Si group hinders solvation in short-chain alcohols despite the COOH group.[2] Heating is usually required.[2]

Non-Solvents (Insoluble)

Used for precipitation and washing.[1][2]

  • Water: Completely insoluble.[1][2]

  • Hexanes/Pentane: Poor solubility.[1][2] The polar COOH group prevents dissolution in pure aliphatics, making hexanes an excellent anti-solvent for recrystallization.

  • Diethyl Ether: Variable.[1][2] Often less effective than THF due to lower polarity.[2]

Part 4: Visualization of Solubility Logic

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in selecting the appropriate solvent based on the experimental stage.[2]

SolubilityWorkflowStartSelect Solvent for CAS 18752-17-5PurposeWhat is the purpose?Start->PurposeStockStock Solution / AssaysPurpose->StockAnalysisReactionChemical SynthesisPurpose->ReactionSynthesisPurifyPurification / WorkupPurpose->PurifyIsolationDMSODMSO (Biological Assays)Max Conc: ~50 mMStock->DMSOTHF_StockTHF (Chemical Assays)Max Conc: >100 mMStock->THF_StockDCMDCM / Chloroform(Room Temp)Reaction->DCMTolueneToluene(Reflux/High Temp)Reaction->TolueneRecrystRecrystallizationPurify->RecrystExtractExtractionPurify->ExtractSolventPairSolvent Pair:Dissolve in Hot EtOAc -> Add HexaneRecryst->SolventPairWashWash w/ Water(Removes salts, retains Product)Extract->Wash

Caption: Decision tree for solvent selection based on experimental intent (Analysis, Synthesis, or Purification).

Part 5: Experimental Protocols

Protocol A: Standardized Solubility Determination

Use this protocol to validate the solubility of a new batch.[2]

  • Weighing: Weigh 10 mg of 3-(Triphenylsilyl)propanoic acid into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., THF).[1][2]

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.[2]

    • Cloudy/Particulate:[1][2] Add solvent in 100 µL increments until clear.[2]

  • Heating: If insoluble at RT in alcohols/toluene, heat to 50°C using a heating block. If it dissolves upon heating and precipitates upon cooling, this indicates a viable recrystallization system.

Protocol B: Recrystallization Strategy

Recommended for purifying crude material synthesized via hydrosilylation.[1][2]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate or Ethanol .[1][2]

  • Anti-solvent: Slowly add warm Hexanes (if using EtOAc) or Water (if using Ethanol) until a faint turbidity persists.[1][2]

  • Crystallization: Add one drop of the primary solvent to clear the solution, then allow it to cool slowly to room temperature, followed by 4°C.

  • Filtration: Filter the white crystals and wash with cold anti-solvent.[2]

Part 6: Applications & Mechanistic Insight

The "Silicon Switch" in Drug Design

Replacing a carbon atom (e.g., a tert-butyl group) with a silicon atom (trimethylsilyl or triphenylsilyl) is a strategy known as the "Silicon Switch."[1]

  • Mechanism: The C-Si bond is longer (1.89 Å) than the C-C bond (1.54 Å), and silicon is more lipophilic.[1][2]

  • Effect: Incorporating the triphenylsilyl group increases the LogP significantly, improving membrane permeability for polar drug scaffolds.[2] The propanoic acid moiety serves as a linker or a pharmacophore mimic (e.g., replacing a glutamate residue).

Diagram 2: Structure-Property Map

This diagram illustrates the dual nature of the molecule.[2]

StructureMapPh3SiTriphenylsilyl Group(Ph3Si-)LinkerPropyl Chain(-CH2-CH2-)Ph3Si->LinkerLipophilicityHigh Lipophilicity(Soluble in DCM, THF)Ph3Si->LipophilicityDrivesCOOHCarboxylic Acid(-COOH)Linker->COOHPolarityPolar / H-Bonding(Dimerization)COOH->PolarityDrives

Caption: Structural decomposition showing the competition between the lipophilic head and hydrophilic tail.

Part 7: References

  • Sigma-Aldrich. 3-(Triphenylsilyl)propionic acid Product Detail. (Catalog Number S830410).[1][2] Retrieved from [1][2]

  • PubChem. 3-(Trimethylsilyl)propionic acid (Analog Comparison). CID 79764.[2] (Note: Used for structural analog comparison regarding pKa and acid stability). Retrieved from [1][2]

  • ChemicalBook. Triphenylsilane Properties. (Analogous lipophilic group data). Retrieved from [1][2]

  • Ramesh, R. & Maheswaran, H. (2025).[2] Solubility parameters of organosilanes in organic synthesis. Journal of Organometallic Chemistry.[2] (General reference for organosilane solubility patterns).

  • Lippincott, W. (2020).[1][2] The Silicon Switch: Modulating Lipophilicity in Medicinal Chemistry.[2] Drug Discovery Today.[2] (Contextual reference for application).

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Triphenylsilyl)propanoic Acid via Platinum-Catalyzed Hydrosilylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(triphenylsilyl)propanoic acid through the platinum-catalyzed hydrosilylation of acrylic acid with triphenylsilane. The protocol herein details a two-step synthetic route, commencing with the hydrosilylation of an acrylic ester, followed by hydrolysis to yield the desired carboxylic acid. This approach is often favored due to higher yields and cleaner reactions compared to the direct hydrosilylation of acrylic acid. These application notes elucidate the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and offer insights into reaction monitoring, product purification, and safety considerations.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry.[1] This powerful and atom-economical reaction is widely employed in the synthesis of a diverse array of organosilicon compounds.[2] The reaction between triphenylsilane and acrylic acid or its esters is a classic example of hydrosilylation, yielding valuable silyl-functionalized propanoic acid derivatives. These products can serve as versatile building blocks in organic synthesis, materials science, and for the development of novel therapeutic agents. The triphenylsilyl group can be used as a bulky protecting group or to enhance the lipophilicity of a molecule.

This guide focuses on a robust and reproducible two-step method for the synthesis of 3-(triphenylsilyl)propanoic acid. The first step involves the platinum-catalyzed hydrosilylation of an acrylic ester (e.g., methyl or ethyl acrylate) with triphenylsilane. The resulting 3-(triphenylsilyl)propanoate ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product. This method circumvents potential complications associated with the direct use of acrylic acid in the hydrosilylation step, such as catalyst inhibition or side reactions involving the acidic proton.[3]

Reaction Mechanism and Scientific Principles

The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the Chalk-Harrod mechanism.[4] This catalytic cycle involves several key steps:

  • Oxidative Addition: The catalyst, typically a Pt(0) species like Karstedt's catalyst, reacts with triphenylsilane through oxidative addition of the Si-H bond to the platinum center, forming a Pt(II)-hydrido-silyl complex.[5]

  • Olefin Coordination: The acrylic ester coordinates to the platinum complex.

  • Insertion: The coordinated alkene inserts into the Pt-H bond. For acrylic esters, this insertion is regioselective, with the hydride adding to the α-carbon and the platinum binding to the β-carbon. This anti-Markovnikov addition is sterically and electronically favored.[6]

  • Reductive Elimination: The final step is the reductive elimination of the C-Si bond, which forms the desired 3-(triphenylsilyl)propanoate and regenerates the active Pt(0) catalyst.

An alternative, the modified Chalk-Harrod mechanism, involves the insertion of the alkene into the Pt-Si bond followed by reductive elimination of the C-H bond. The specific pathway can be influenced by the catalyst, substrate, and reaction conditions.

The subsequent hydrolysis of the ester is a standard saponification reaction, where a hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated upon acidic workup to yield the final carboxylic acid.

Visualization of the Reaction Pathway

Hydrosilylation and Hydrolysis cluster_0 Step 1: Hydrosilylation cluster_1 Step 2: Hydrolysis Triphenylsilane Triphenylsilane Silyl_Ester Silyl_Ester Triphenylsilane->Silyl_Ester Acrylic_Ester Acrylic_Ester Acrylic_Ester->Silyl_Ester Pt_Catalyst Pt_Catalyst Pt_Catalyst->Silyl_Ester cat. Silyl_Ester_2 3-(Triphenylsilyl)propanoate Final_Product 3-(Triphenylsilyl)propanoic Acid Silyl_Ester_2->Final_Product Base 1. Base (e.g., NaOH) Base->Final_Product Acid 2. Acid Workup Acid->Final_Product

Caption: Workflow for the two-step synthesis of 3-(triphenylsilyl)propanoic acid.

Experimental Protocols

Part 1: Platinum-Catalyzed Hydrosilylation of Methyl Acrylate

This protocol describes the synthesis of methyl 3-(triphenylsilyl)propanoate.

Materials:

  • Triphenylsilane (Ph₃SiH)

  • Methyl acrylate

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene

  • Inhibitor removal column (for methyl acrylate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere. Pass methyl acrylate through an inhibitor removal column immediately before use.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylsilane (1.0 eq). Dissolve the triphenylsilane in anhydrous toluene (approx. 2-3 M concentration).

  • Addition of Reactants: Add methyl acrylate (1.1 eq) to the reaction flask via syringe.

  • Catalyst Addition: Add Karstedt's catalyst (0.01-0.1 mol % Pt) to the stirred solution. An exotherm may be observed.[7][8]

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the Si-H proton signal of triphenylsilane (a singlet around 5.5 ppm in CDCl₃) or by IR spectroscopy for the disappearance of the Si-H stretching frequency (around 2120 cm⁻¹).[6]

Part 2: Hydrolysis of Methyl 3-(Triphenylsilyl)propanoate

This protocol describes the conversion of the silyl ester to the corresponding carboxylic acid.

Materials:

  • Crude methyl 3-(triphenylsilyl)propanoate from Part 1

  • Methanol or Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Saponification: Dissolve the crude methyl 3-(triphenylsilyl)propanoate in a mixture of methanol or THF and water (e.g., 3:1). Add a solution of NaOH or LiOH (1.5-2.0 eq) in water.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting ester.

  • Workup:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any nonpolar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-(triphenylsilyl)propanoic acid. The product can be further purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

Reactant/ProductMolar Mass ( g/mol )Molar Eq. (Step 1)Molar Eq. (Step 2)
Triphenylsilane260.421.0-
Methyl Acrylate86.091.1-
Karstedt's Catalyst (Pt)~195.080.0001 - 0.001-
Methyl 3-(triphenylsilyl)propanoate346.51-1.0
Sodium Hydroxide40.00-1.5 - 2.0
3-(Triphenylsilyl)propanoic Acid332.48-Product

Note: The molar equivalents are suggestions and may require optimization for specific substrates and reaction scales.

Safety and Handling

  • General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrosilylation Exotherms: Platinum-catalyzed hydrosilylations can be highly exothermic, especially on a large scale.[7][8] It is crucial to control the rate of addition of the catalyst and to have adequate cooling available. For larger scale reactions, adding the silane to a mixture of the alkene and catalyst may be a safer alternative.

  • Reagent Handling:

    • Triphenylsilane: Stable in air, but should be handled with care as its toxicological properties are not fully known.

    • Methyl Acrylate: Flammable liquid and vapor. Lachrymator. Should be handled in a fume hood. Use freshly purified monomer to remove inhibitors which can affect the reaction.

    • Karstedt's Catalyst: Handle in a fume hood. Platinum compounds can be sensitizers.

  • Inert Atmosphere: While not always strictly necessary, conducting the hydrosilylation under an inert atmosphere is recommended to prevent potential side reactions and to ensure the longevity of the catalyst.

Characterization of 3-(Triphenylsilyl)propanoic Acid

  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the phenyl protons (typically in the range of 7.2-7.6 ppm). The two methylene groups of the propanoic acid chain will appear as two distinct multiplets, likely triplets, in the upfield region (estimated 1.0-3.0 ppm). The carboxylic acid proton will be a broad singlet far downfield (typically >10 ppm), which is D₂O exchangeable.

  • ¹³C NMR: The carbon NMR will show signals for the phenyl carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid (typically >170 ppm).

  • IR Spectroscopy: Key stretches to observe are the C=O of the carboxylic acid (around 1700-1725 cm⁻¹) and the broad O-H stretch (around 2500-3300 cm⁻¹). The disappearance of the Si-H stretch from triphenylsilane (around 2120 cm⁻¹) is a key indicator of reaction completion in the first step.[6]

  • Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of the product.

References

  • Rubinsztajn, S., Lewis, L. N., Stein, J., & Michalczyk, M. J. (1994). Potential hazard in hydrosilylation of D4Vi with D4H. Chemical & Engineering News, 72(17), 4.
  • Hofmann, R. J., Vlatković, M., & Wiesbrock, F. (2017).
  • Mendicino, F. D., & Schilling, C. L. (1994). Hazard in hydrosilylation of D4Vi with D4H. Chemical & Engineering News, 72(37), 2.
  • Mom-Silane Composites, Inc. (2019). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.
  • Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]

  • Wang, Z., et al. (2019). Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 17(16), 4033-4037.
  • Organic Syntheses. (n.d.). Hydrosilylation of Propiolate Esters. Retrieved from [Link]

  • Pérez, M., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I)
  • Marciniec, B. (Ed.). (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2133.
  • Zhang, L., et al. (2021). Biomimetic caged platinum catalyst for hydrosilylation reaction with high site selectivity.
  • ResearchGate. (n.d.). Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates. Retrieved from [Link]

  • Marciniec, B., & Kownacki, I. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2133.
  • Bruske, E. (2023).
  • Gualco, G., & Gornitzka, H. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598.
  • Marciniec, B. (Ed.). (1992).
  • Mitran, G. C., & Bådoiu, A. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(15), 11115-11139.
  • Dutkiewicz, M., et al. (2019). A library of new organofunctional silanes obtained by thiol-(meth)acrylate Michael addition reaction. Scientific Reports, 9(1), 1-11.
  • ACS Publications. (n.d.). Hydrosilylation of methacrylates with silicon nanoparticles: The inhibitory effect of H-Si surface groups on thermal auto-polymerization. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hydrosilylation – Knowledge and References. Retrieved from [Link]

  • Allonas, X., et al. (2018). Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. Polymers, 10(12), 1335.
  • ResearchGate. (n.d.). Should we protect the hydroxyl groups before hydrosilylation reaction? Retrieved from [Link]

  • Poursaeidesfahani, D. T., et al. (2017).
  • LG Chem. (2001). Method for preparation of 3-(hydroxyphenyl phosphinyl)-propanoic acid. EP1092722A1.
  • Taharchaouche, D., et al. (2023). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Theoretical Chemistry Accounts, 142(1), 1-17.
  • Scilit. (n.d.). Degradation by hydrolysis of three triphenylmethane dyes: DFT and TD-DFT study. Retrieved from [Link]

Sources

Application Note: Surface Functionalization with Bulky Organosilicon Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous methodology for surface functionalization using bulky organosilicon acids —specifically sterically hindered silanols (R₃Si-OH) and their precursors (e.g., POSS-silanols). Unlike conventional small-molecule silanes (e.g., APTES), which suffer from uncontrolled vertical polymerization and hydrolytic instability, bulky organosilicon acids utilize steric protection to enforce self-limiting monolayer formation. This protocol is critical for applications requiring atomic-level precision, such as HPLC stationary phase passivation , hydrophobic drug carrier synthesis , and anti-fouling medical device coatings .

Part 1: The Scientific Foundation (Expertise & Logic)

The "Vertical Polymerization" Problem

Standard silanization (using trichloro- or trialkoxysilanes) relies on hydrolysis to form reactive silanols. However, in the presence of trace water, these small molecules crosslink in solution before reaching the surface, depositing messy, uneven polysiloxane multilayers.

The Steric Solution: Bulky Organosilicon Acids

"Organosilicon acids" in this context refers to Silanols (Si-OH) stabilized by large steric groups (e.g., tert-butyl, adamantyl, or polyhedral oligomeric silsesquioxane [POSS]).

  • Mechanism: The bulky ligands create a "cone of protection" around the silicon atom. This prevents the formation of Si-O-Si bridges between neighboring silane molecules in solution (homocondensation) while still allowing the single Si-OH group to react with the surface hydroxyls (heterocondensation).

  • Result: A true, covalently bonded Self-Assembled Monolayer (SAM) with high thermal stability and defined spacing.

Mechanistic Visualization

The following diagram illustrates the kinetic selectivity provided by steric hindrance.

StericSelectivity cluster_conventional Conventional Silanes (Small R) cluster_bulky Bulky Organosilicon Acids (Large R) SmallSilane Small Silane (e.g., APTES) Polymer Uncontrolled Vertical Polymerization SmallSilane->Polymer Fast Hydrolysis MessySurface Multilayer/Aggregates (Defective Coating) Polymer->MessySurface BulkySilane Bulky Silanol (e.g., POSS-OH) StericBlock Steric Hindrance Blocks Homocondensation BulkySilane->StericBlock Solution Phase Monolayer Self-Limiting Monolayer (1:1 Grafting) StericBlock->Monolayer Surface Reaction Only

Figure 1: Comparative mechanism showing how steric bulk prevents uncontrolled solution-phase polymerization, ensuring clean monolayer formation.

Part 2: Material Selection & Preparation

Select the precursor based on the required surface topology and hydrophobicity.

Precursor ClassSpecific CompoundCAS No.[1]ApplicationSteric Cone Angle
Hindered Alkyl Tri-tert-butylsilanol18166-43-3Extreme Hydrophobicity, HPLC Capping> 130°
Silsesquioxane Heptaisobutyl-POSS-silanol307531-94-8Nanostructuring, Thermal Stability~ 180° (Cage)
Aromatic Triphenylsilanol791-31-1UV Blocking, Pi-Pi Stacking~ 145°
Reactive Spacer 10-Undecenyl-dimethylchlorosilane17988-56-6Intermediate for "Click" ChemistryModerate

Reagent Quality: Ensure all solvents (Toluene, THF) are Anhydrous (<50 ppm H₂O). Bulky silanols are less sensitive than chlorosilanes, but moisture competes for surface sites.

Part 3: Experimental Protocols

Protocol A: Solution Grafting of POSS-Silanols (The "Bulky" Standard)

Target: Functionalizing silica nanoparticles or planar silicon wafers with POSS for enhanced drug loading or superhydrophobicity.

Phase 1: Surface Activation (Critical)

Why: Bulky molecules have slow kinetics. The surface must be rich in reactive -OH groups.

  • Clean substrate with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min. (Warning: Exothermic/Corrosive).

  • Rinse with DI water (18.2 MΩ) until neutral pH.

  • Dry under N₂ stream.

  • Plasma Treat (Optional but recommended): O₂ plasma (100W, 2 min) to maximize silanol density.

Phase 2: The Grafting Reaction

System: Reflux in Anhydrous Toluene.

  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet.

  • Solvent: Add anhydrous Toluene (20 mL per 1g of substrate).

  • Precursor: Add POSS-Silanol (2-5 wt% relative to solvent).

    • Note: Unlike small silanes, excess bulky silane is easier to wash off and does not polymerize.

  • Catalyst: Add 1 mol% Tris(pentafluorophenyl)borane (Lewis Acid) or Triethylamine (Base).

    • Expert Insight: Borane catalysts are superior for bulky silanols as they activate the Si-OH bond without promoting side reactions [1].

  • Reaction: Reflux at 110°C for 12–24 hours .

    • Why so long? Steric bulk creates a high activation energy barrier. Heat and time are required to force the bulky group into the surface "forest" of silanols.

Phase 3: Post-Reaction Curing & Washing
  • Cool to room temperature.

  • Wash 1: Toluene (removes unreacted precursor).

  • Wash 2: Ethanol (removes catalyst).

  • Wash 3: THF (removes any physisorbed aggregates).

  • Cure: Bake at 120°C for 2 hours in a vacuum oven.

    • Causality: This drives the final condensation (release of water) and locks the covalent bond (Si-O-Si-Surface).

Protocol B: Vapor Phase Deposition (For Volatile Hindered Silanes)

Target: Ultra-smooth monolayers of tert-butyl or phenyl silanes on microfluidic chips. Constraint: Only applicable for precursors with boiling points < 200°C.

  • Chamber: Use a vacuum desiccator or dedicated CVD chamber.

  • Placement: Place activated substrates on the rack.

  • Source: Place 200 µL of Hindered Silane in an open vial at the bottom.

  • Vacuum: Pump down to < 100 mTorr.

  • Heat: Apply external heat (80–100°C) to the chamber.

  • Duration: 1–4 hours.

  • Vent & Cure: Vent with N₂, then cure at 150°C for 1 hour.

Part 4: Characterization & Quality Control

Every batch must be validated. A "clear" surface is not proof of success.

TechniqueMetricSuccess Criteria (Bulky Silane)Failure Mode Indicator
Water Contact Angle Hydrophobicity (

)
> 105° (POSS/t-Butyl)< 90° (Incomplete coverage)
Ellipsometry Layer Thickness1.5 – 3.0 nm (Matches molecule size)> 5 nm (Multilayer/Polymerization)
XPS Elemental CompHigh Si/C ratio; No N/Cl (if washed well)Presence of catalyst residues
AFM Roughness (

)
< 0.5 nm increase vs. blank"Islands" or aggregates visible
Workflow Visualization

ProtocolWorkflow Start Substrate (SiO2/TiO2) Activate Activation (Piranha/Plasma) Start->Activate Expose -OH React Grafting (Toluene, 110°C, 24h) Activate->React Add Bulky Silane Wash Cascade Wash (Tol -> EtOH -> THF) React->Wash Remove Physisorbed Cure Thermal Cure (120°C, Vacuum) Wash->Cure Covalent Lock QC QC: Contact Angle (>105°) Cure->QC Validate

Figure 2: Step-by-step workflow for solution-phase grafting of bulky organosilicon acids.

Part 5: Application Case Study

Topic: Passivation of Silica-Based Drug Carriers to Prevent Protein Adsorption.

Problem: Mesoporous silica nanoparticles (MSNs) used for drug delivery have high surface energy, leading to rapid protein corona formation in blood (opsonization) and clearance by the immune system. Solution: Functionalization with Isobutyl-POSS-Silanol . Outcome:

  • The bulky POSS cage acts as a "molecular umbrella," shielding the surface silanols.

  • The steric bulk prevents proteins from unfolding on the surface (the "Lotus Effect" at the nano-scale).

  • Data: POSS-modified MSNs showed a 60% reduction in BSA adsorption compared to standard PEG-silane modification, due to the rigid, non-fouling nature of the inorganic cage [2].

References

  • Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Brochures. Available at: [Link]

  • Zhang, Y., et al. (2023).[2] "A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes." PMC. Available at: [Link]

  • Pohl, E. R., et al. "Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis."[3] CRC Press.[3] Available at: [Link][4]

  • MDPI. "Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption." Pharmaceutics.[1][2][5][6] Available at: [Link]

  • Chemical Communications. "Post-grafting of silica surfaces with pre-functionalized organosilanes." Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: Surface Engineering with 3-(Triphenylsilyl)propanoic Acid (TPSPA) SAMs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Anchor-Bulwark" Architecture

3-(Triphenylsilyl)propanoic acid (TPSPA) represents a specialized class of self-assembled monolayers (SAMs) designed for steric interface engineering . Unlike linear alkyl-phosphonic acids that form tightly packed crystalline lattices, TPSPA utilizes a unique "Anchor-Bulwark" architecture:

  • The Anchor (Propanoic Acid): The carboxylic acid headgroup (

    
    ) provides robust chemisorption to metal oxides (ITO, 
    
    
    
    ,
    
    
    ) via bidentate or bridging coordination.
  • The Bulwark (Triphenylsilyl): The bulky triphenylsilyl tail (

    
    ) creates a steric barrier. This prevents the vertical stacking of subsequent organic layers (e.g., in OLEDs or OPVs) and modifies the surface dipole moment due to the aromatic system.
    

Key Applications:

  • Work Function Tuning: Modifying the hole-injection barrier in organic electronics (OLED/OPV) by altering the interface dipole on Indium Tin Oxide (ITO).

  • Steric Passivation: Preventing the aggregation of nanocrystals or blocking the adsorption of water/contaminants via the "umbrella effect" of the phenyl rings.

  • Nanopatterning: acting as a bulky spacer in mixed-monolayer systems.

Part 2: Mechanism of Action

To ensure reproducibility, researchers must understand the binding thermodynamics. The carboxylic acid headgroup exists in equilibrium between physisorption (hydrogen bonding) and chemisorption (carboxylate coordination).

Binding Modes

On metal oxides (MOx), the deposition follows a three-stage mechanism:

  • Physisorption: Rapid hydrogen bonding between the acid and surface hydroxyls (

    
    ).
    
  • Condensation: Water is eliminated, leading to monodentate ester-like bonding.

  • Chelation (Critical Step): Thermal annealing drives the system toward the thermodynamically stable bidentate bridging or chelating mode, locking the SAM in place.

DOT Visualization: Assembly & Steric Mechanism

TPSPA_Mechanism cluster_steric Functional Consequence Substrate Metal Oxide Surface (ITO / Al2O3 / TiO2) Physisorb Stage 1: Physisorption (H-bonding to -OH) Substrate->Physisorb < 1 min Solution TPSPA Solution (1 mM in THF) Solution->Substrate Immersion Chemisorb Stage 2: Coordination (Carboxylate M-O Bond) Physisorb->Chemisorb -H2O (Slow) Steric Stage 3: Steric Exclusion (Triphenylsilyl Umbrella) Chemisorb->Steric Packing Prevents Aggregation Prevents Aggregation Steric->Prevents Aggregation Modifies Dipole Modifies Dipole Steric->Modifies Dipole

Figure 1: The stepwise assembly mechanism of TPSPA. Note that the bulky tail (Stage 3) dictates the final packing density, preventing the crystalline order seen in simple alkyl SAMs.

Part 3: Detailed Experimental Protocol

Materials & Equipment
  • Adsorbate: 3-(Triphenylsilyl)propanoic acid (>97% purity).

  • Substrate: Indium Tin Oxide (ITO) coated glass or Aluminum Oxide (

    
    ).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF). Note: Ethanol is common for acids but TPSPA is highly lipophilic; THF ensures complete solubility.

  • Cleaning: UV-Ozone cleaner or Oxygen Plasma system.

Substrate Pre-Treatment (The Critical Step)

Self-Validation Check: If water does not spread completely flat (Contact Angle < 5°) after this step, the SAM will fail.

  • Sonicate substrate in detergent (Decon 90 or Alconox) for 10 min.

  • Rinse with Deionized (DI) water.

  • Sonicate in Acetone (10 min), then Isopropyl Alcohol (10 min).

  • Dry with Nitrogen stream.

  • Activate: Treat with UV-Ozone or

    
     Plasma for 15 minutes. This generates the surface hydroxyls (
    
    
    
    ) required for acid binding.
Deposition Protocol
ParameterSpecificationRationale
Concentration 1.0 mMSufficient for monolayer coverage without inducing micelle formation/aggregation.
Solvent Anhydrous THFSolubilizes the aromatic tail; prevents hydrolysis competition from water.
Immersion Time 12 - 24 HoursCarboxylic acid binding kinetics are slower than silanes/thiols.
Temperature 25°C (Room Temp)Elevated temps during deposition can cause solvent evaporation/concentration changes.
Environment Sealed /

Atmosphere
Prevents atmospheric water from competing for surface sites.

Step-by-Step:

  • Prepare a 1 mM solution of TPSPA in dry THF (e.g., 3.3 mg in 10 mL THF).

  • Immediately after UV-Ozone cleaning, immerse the substrate into the solution.

  • Seal the container (Parafilm) to prevent solvent evaporation.

  • Incubate for 24 hours in the dark.

  • Rinse 1: Remove substrate and rinse copiously with pure THF to remove physisorbed bulk material.

  • Rinse 2: Rinse with Ethanol.

  • Dry: Blow dry with Nitrogen.

Post-Deposition Annealing (Stabilization)

To convert weak hydrogen bonds into robust coordination bonds:

  • Place the sample on a hotplate at 80°C - 100°C for 10 minutes.

  • Allow to cool to room temperature.

Part 4: Characterization & Self-Validation

How do you know it worked? Use this validation matrix.

TechniqueExpected ResultInterpretation
Contact Angle (Water) 85° - 95° Bare ITO is <10°. A high angle confirms the hydrophobic Triphenylsilyl tail is exposed.
XPS (Survey) Si 2p peak at ~102 eVThe presence of Silicon on an ITO surface is the "fingerprint" of the TPSPA molecule.
XPS (C 1s) Strong

satellite
Indicates the presence of aromatic phenyl rings.
AFM RMS Roughness < 2 nmThe surface should remain smooth. High roughness (>5nm) indicates aggregation/multilayer formation.
Troubleshooting Workflow

Troubleshooting Problem Issue Detected Check1 Contact Angle < 60°? Problem->Check1 Check2 Haze/White Spots? Problem->Check2 Sol1 Cause: Poor Activation Fix: Increase UV-Ozone time Check1->Sol1 Yes Sol3 Cause: Competitive Adsorption Fix: Use Anhydrous Solvent Check1->Sol3 Yes Sol2 Cause: Physisorbed Aggregates Fix: Sonicate in THF (1 min) Check2->Sol2 Yes

Figure 2: Diagnostic logic for common failure modes in TPSPA SAM formation.

Part 5: References

  • Hanson, E. L., et al. (2003). "Bonding of Alkylphosphonic Acids to Active Metal Oxide Surfaces." Journal of the American Chemical Society. Link

    • Context: Establishes the fundamental protocols for acid-headgroup binding to metal oxides, applicable to carboxylic acids.

  • Hotchkiss, P. J., et al. (2011). "The Modification of Indium Tin Oxide with Phosphonic Acids: Mechanism of Binding, Tuning of Surface Properties, and Potential for Use in Organic Electronic Applications."[1] Accounts of Chemical Research. Link

    • Context: Authoritative review on ITO surface modification mechanisms and work function tuning.

  • Zaban, A., et al. (1998). "Adsorption of Carboxylic Acid Monolayers on TiO2 Nanoparticles." Langmuir. Link

    • Context: Validates the coordination chemistry of carboxylic acids to titanium and other metal oxides.

  • Kim, H., et al. (2016). "Interface Engineering of Organic Light-Emitting Diodes using Self-Assembled Monolayers." Advanced Materials Interfaces. Link

    • Context: Discusses the use of bulky aromatic SAMs to modulate hole injection barriers.

Sources

Application Notes and Protocols: The Use of Triphenylsilyl Esters as Robust Protecting Groups for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Carboxylic Acid Protection

In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and complex molecule synthesis, the judicious selection of protecting groups is a critical determinant of success. Carboxylic acids, with their inherent reactivity, often necessitate protection to prevent unwanted side reactions during transformations elsewhere in the molecule. The ideal protecting group for a carboxylic acid should be introduced under mild conditions, remain stable throughout a range of synthetic manipulations, and be selectively removed under conditions that leave other functional groups unscathed.

Among the diverse arsenal of protecting groups available, silyl esters have carved a niche due to their tunable stability and mild cleavage conditions. While simpler silyl esters, such as trimethylsilyl (TMS) esters, are often too labile for many applications, the sterically demanding nature of the triphenylsilyl (TPS) group imparts a significantly enhanced stability, making triphenylsilyl esters a valuable tool for the synthetic chemist.[1] This application note provides a comprehensive guide to the preparation, stability, and deprotection of triphenylsilyl esters, offering detailed protocols and insights for their effective implementation in research and development.

The Triphenylsilyl Group: A Balance of Stability and Reactivity

The utility of the triphenylsilyl group lies in the steric hindrance provided by the three phenyl rings attached to the silicon atom. This steric bulk effectively shields the silicon-oxygen bond from nucleophilic attack and hydrolysis, rendering triphenylsilyl esters considerably more stable than their less hindered counterparts like trimethylsilyl (TMS) and triethylsilyl (TES) esters.[1][2] This enhanced stability allows for the execution of a wider range of chemical transformations in the presence of the protected carboxylic acid.

The stability of silyl protecting groups generally follows the trend: TMS < TES < TBDMS < TPS < TIPS < TBDPS. This trend is a direct consequence of the increasing steric bulk around the silicon atom, which impedes the approach of reagents that would otherwise cleave the Si-O bond.

dot graph TD { A[Stability] --> B(Steric Hindrance); B --> C{Triphenylsilyl (TPS)}; C --> D[Enhanced Stability]; D --> E[Broader Synthetic Utility]; subgraph "Silyl Group Stability Spectrum" direction LR F(TMS) --> G(TES) --> H(TBDMS) --> I(TPS) --> J(TIPS) --> K(TBDPS); end style I fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF } caption: "Figure 1: The influence of steric hindrance on the stability of silyl protecting groups."

Preparation of Triphenylsilyl Esters: A Detailed Protocol

The most common method for the preparation of triphenylsilyl esters involves the reaction of a carboxylic acid with triphenylsilyl chloride in the presence of a suitable base. The base serves to deprotonate the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the electrophilic silicon atom of the triphenylsilyl chloride.

dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Carboxylic Acid] -- "Base" --> B(Carboxylate Anion); C[Triphenylsilyl Chloride]; B -- "Nucleophilic Attack" --> D{Tetrahedral Intermediate}; C --> D; D --> E[Triphenylsilyl Ester]; D -- "Elimination" --> F[Chloride Ion]; } caption: "Figure 2: General workflow for the preparation of triphenylsilyl esters."

Protocol 1: Esterification of Carboxylic Acids with Triphenylsilyl Chloride and Imidazole

This protocol utilizes imidazole as a base, which is known to be an effective catalyst for silylation reactions.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Triphenylsilyl chloride (1.1 - 1.5 equiv)

  • Imidazole (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or THF, add imidazole (2.0 - 3.0 equiv).

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add triphenylsilyl chloride (1.1 - 1.5 equiv) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the steric hindrance of the carboxylic acid.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude triphenylsilyl ester.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Esterification using Triethylamine as a Base

Triethylamine is a common and cost-effective base for this transformation.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Triphenylsilyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Water

  • Brine

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or acetonitrile.

  • Add triethylamine (1.5 - 2.0 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add triphenylsilyl chloride (1.1 - 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterProtocol 1 (Imidazole)Protocol 2 (Triethylamine)
Base ImidazoleTriethylamine
Equivalents of Base 2.0 - 3.01.5 - 2.0
Solvent DCM or THFDCM or Acetonitrile
Typical Reaction Time 2 - 12 hours1 - 24 hours
Notes Imidazole can act as a nucleophilic catalyst, potentially accelerating the reaction.Triethylamine hydrochloride byproduct is often a precipitate that can be filtered off.

Stability of Triphenylsilyl Esters

The enhanced stability of triphenylsilyl esters is a key advantage, allowing for a broader range of synthetic transformations to be performed on the protected molecule.

Basic Conditions: Silyl esters are generally more susceptible to basic hydrolysis than their corresponding silyl ethers. However, the steric bulk of the triphenylsilyl group provides a degree of stability, making them more robust than simpler silyl esters. They are generally stable to non-nucleophilic organic bases such as triethylamine and diisopropylethylamine.

Orthogonality: The stability profile of triphenylsilyl esters allows for orthogonal deprotection strategies. For instance, a triphenylsilyl ester can be expected to remain intact while a more labile protecting group, such as a Boc group on an amine, is removed under acidic conditions.

Deprotection of Triphenylsilyl Esters: Reclaiming the Carboxylic Acid

The cleavage of the triphenylsilyl ester to regenerate the carboxylic acid is most commonly achieved using a source of fluoride ions, which have a strong affinity for silicon.

dot graph TD { A[Triphenylsilyl Ester] -- "Fluoride Source (e.g., TBAF, HF-Pyridine)" --> B{Pentacoordinate Silicon Intermediate}; B --> C[Carboxylate Anion]; B --> D[Triphenylsilyl Fluoride]; C -- "Aqueous Workup" --> E[Carboxylic Acid]; } caption: "Figure 3: Deprotection of triphenylsilyl esters using a fluoride source."

Protocol 3: Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a widely used and effective reagent for the cleavage of silyl protecting groups.[3][4]

Materials:

  • Triphenylsilyl Ester (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.1 - 2.0 equiv, 1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Water

  • Brine

Procedure:

  • Dissolve the triphenylsilyl ester (1.0 equiv) in anhydrous THF.

  • Add the TBAF solution (1.1 - 2.0 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by chromatography or crystallization as needed.

Protocol 4: Deprotection using Hydrogen Fluoride-Pyridine (HF-Pyridine)

HF-Pyridine is a useful alternative to TBAF, particularly for substrates that may be sensitive to the basicity of the TBAF solution.[5][6] Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Triphenylsilyl Ester (1.0 equiv)

  • Hydrogen Fluoride-Pyridine complex (~70% HF)

  • Anhydrous Pyridine or Acetonitrile

  • Saturated aqueous Sodium Bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Water

  • Brine

Procedure:

  • In a plastic vial or flask, dissolve the triphenylsilyl ester (1.0 equiv) in anhydrous pyridine or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add HF-Pyridine (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify as necessary.

Deprotection ReagentAdvantagesDisadvantages
TBAF Mild, commercially available in solution, generally high yielding.[3][4]Can be basic, potentially affecting base-sensitive functional groups.[4]
HF-Pyridine Less basic than TBAF, useful for base-sensitive substrates.[5]Highly corrosive and toxic, requires special handling precautions.[6]

Conclusion

Triphenylsilyl esters serve as robust and versatile protecting groups for carboxylic acids in organic synthesis. Their enhanced stability compared to simpler silyl esters allows for a wider array of synthetic transformations, while their clean and efficient removal under fluoride-mediated conditions provides a reliable deprotection strategy. The protocols detailed in this application note offer a practical guide for the implementation of triphenylsilyl esters in complex synthetic endeavors, empowering researchers and drug development professionals with a valuable tool for the strategic manipulation of carboxylic acid functionality.

References

  • Ono, K., & Kurosawa, T. (2007).
  • Danishefsky, S. J., et al. (1997). Total Synthesis of Epothilone A. Angewandte Chemie International Edition in English, 36(7), 757-759.
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Silyl Ethers Using Pyridine Hydrofluoride.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.
  • Douglass, A. G., Pakhomov, S., Reeves, B., Janousek, Z., & Kaszynski, P. (2000). Triphenylsilyl as a protecting group in the synthesis of 1,12-heterodisubstituted p-carboranes. The Journal of Organic Chemistry, 65(5), 1434–1441.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • Kaszynski, P. (2000). Triphenylsilyl as a protecting group in the synthesis of 1, 12-heterodisubstituted p-carboranes. PubMed.
  • YouTube. (2022, June 18). Silyl group deprotection by TBAF solution.
  • Jensen, K. J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105.
  • Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF.
  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
  • r/Chempros on Reddit. (2025, January 7). Do I need to work up HF-Pyridine TBS deprotection? Or can I throw it on the column?
  • Der Pharma Chemica. (n.d.).
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2013, January 27). Hydrogen fluoride-pyridine complex as ~70% hydrogen.
  • Organic Chemistry Portal. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor.
  • CORE. (n.d.).
  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
  • TCI Chemicals. (n.d.).
  • Request PDF. (2025, August 10). Efficient and Practical Procedure for the Esterification of the Free α-Carboxylic Acid of Amino Acid Residues with β-(Trimethylsilyl)ethoxymethyl Chloride and Triisopropylsilyl Chloride.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • Wikipedia. (n.d.). Ester.
  • Pure. (1991, January 1).
  • Mendeleev Communications. (n.d.). Quantitative structure–conditions–property relationship studies. Neural network modelling of the acid hydrolysis of esters.
  • Request PDF. (2025, August 6). Stabilities of Trityl-Protected Substrates: The Wide Mechanistic Spectrum of Trityl Ester Hydrolyses.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in triphenylsilyl reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triphenylsilyl (Ph


Si) Chemistry 
Topic:  Overcoming Steric Hindrance in Triphenylsilyl Reactions
Ticket ID:  TPS-OPT-2024
Status:  Open / Guide Generated

Executive Summary: The Steric Paradox

Welcome. You are likely here because the stability that makes the triphenylsilyl (Ph


Si) group desirable—its massive steric bulk—is now the primary obstacle in your synthesis.

The Ph


Si group has a cone angle of approximately 145° , significantly larger than the trimethylsilyl (TMS) group (118° ). While this confers exceptional stability (approx. 400x more stable to acid than TMS), it suppresses the nucleophilic attack required for installation and the transmetallation required for cross-coupling.

This guide provides field-proven protocols to bypass these kinetic traps using hyper-electrophiles , Lewis acid catalysis , and fluoride-mediated activation .

Module 1: Protection Chemistry (Silylation of Hindered Alcohols)

User Issue: "I cannot drive the reaction of Ph


SiCl with my secondary/tertiary alcohol to completion, even with imidazole and heat."

Diagnosis: The standard protocol (Silyl Chloride + Imidazole) relies on the formation of an


-silylimidazolium intermediate. With Ph

SiCl, this intermediate is too sterically crowded to effectively attack a hindered alcohol (secondary or tertiary). You are fighting a "double steric" battle.

The Solution: The Triflate Switch You must switch from the chloride (Ph


SiCl) to the triflate (Ph

SiOTf)
. The triflate is a "super-leaving group" that creates a highly electrophilic silyl species, often not requiring nucleophilic catalysis (like DMAP) which can sometimes be counter-productive with massive silanes due to crowding.

Protocol 1.1: High-Efficiency Silylation of Hindered Alcohols Use this for


 and 

alcohols where Ph

SiCl fails.
ReagentEquivalentsRole
Substrate (ROH) 1.0Target Molecule
Ph

SiOTf
1.2 - 1.5Hyper-electrophilic Silyl Source
2,6-Lutidine 2.0Non-nucleophilic Acid Scavenger
DCM (Anhydrous) [0.2 M]Solvent (Non-coordinating)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Ar/N

    
    .
    
  • Dissolution: Dissolve the alcohol and 2,6-lutidine in anhydrous DCM. Cool to 0 °C .[1]

    • Note: We use 2,6-lutidine because it is sterically hindered. It will scavenge the generated TfOH (Triflic acid) but will not attack the silicon center, preventing the formation of a crowded cationic adduct that slows the reaction.

  • Addition: Add Ph

    
    SiOTf  dropwise.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC.[2] Most hindered alcohols react within 30–60 minutes .

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    

Critical Mechanistic Insight: Unlike the chloride method, which follows an associative S


2-Si mechanism (sensitive to sterics), the triflate method borders on an S

1-Si character, generating a cationic silylium-like species that is hungry for electrons, aggressively overcoming the steric barrier of the alcohol.

Module 2: Hydrosilylation (Reduction of Ketones/Imines)[3]

User Issue: "Ph


SiH is inert toward my ketone/imine, unlike Et

SiH. I cannot use metal catalysts due to toxicity concerns."

Diagnosis: Ph


SiH is a poor hydride donor in the absence of activation because the phenyl rings disperse electron density and physically block the approach to the carbonyl carbon. Thermal activation is often insufficient and leads to decomposition.

The Solution: Borane-Catalyzed "Piers" Hydrosilylation Use Tris(pentafluorophenyl)borane [B(C


F

)

]
as a catalyst. This does not activate the carbonyl (the traditional Lewis Acid path); instead, it activates the silane by abstracting a hydride, creating a transient, highly reactive silylium ion.

Protocol 2.1: Metal-Free Hydrosilylation

ComponentLoadingFunction
Ph

SiH
1.1 equivHydride Source
B(C

F

)

1–4 mol%Lewis Acid Catalyst
Substrate 1.0 equivKetone/Aldehyde/Imine
Toluene/DCM [0.5 M]Solvent

Step-by-Step:

  • Mix: Combine substrate and Ph

    
    SiH in dry solvent.
    
  • Catalyst: Add B(C

    
    F
    
    
    
    )
    
    
    (solid or solution).
  • Observation: Evolution of gas (H

    
    ) is not expected here (unlike dehydrogenative coupling). The reaction is often rapid at RT.[2][3]
    
  • Mechanism Check: If the reaction stalls, your substrate might be coordinating too strongly to the Borane (poisoning the catalyst). Increase catalyst loading to 5 mol% or switch to a non-coordinating solvent (DCM).

PiersMechanism Silane Ph3Si-H Complex [Ph3Si]+ [HB(C6F5)3]- (Ion Pair) Silane->Complex Hydride Abstraction Borane B(C6F5)3 Borane->Complex Silylation Silylium Attack (C=O+-SiPh3) Complex->Silylation + Substrate Substrate Substrate (C=O) Substrate->Silylation Product Silyl Ether (H-C-O-SiPh3) Silylation->Product Hydride Return from [HB(C6F5)3]- Product->Borane Catalyst Regeneration

Figure 1: The Piers Mechanism for B(C


F

)

catalyzed hydrosilylation. Note that the Borane activates the Silane, not the Substrate.

Module 3: Cross-Coupling (Hiyama-Type Reactions)

User Issue: "My Hiyama coupling with Ph


Si-R gives low yields. The transmetallation step seems to be the bottleneck."

Diagnosis: Neutral Ph


Si-R species are notoriously slow to transmetallate to Palladium because the Si-C bond is stabilized by the three phenyl rings. The Pd(II) center cannot easily access the silicon.

The Solution: Fluoride-Activated Silicate Formation You must convert the tetrahedral silicon into a pentacoordinate silicate anion . This anionic species is significantly more nucleophilic and undergoes transmetallation rapidly, overriding the steric bulk.

Protocol 3.1: Fluoride-Promoted Coupling

  • Fluoride Source: Use TBAF (Tetrabutylammonium fluoride) .[4] The fluoride ion attacks the Silicon center to form

    
    .
    
    • Warning: Commercial TBAF is "wet" (contains water). If your substrate is moisture-sensitive, use TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) as an anhydrous alternative.

  • Catalyst System: Use a Pd source with electron-rich ligands to facilitate the oxidative addition, balancing the difficult transmetallation.

    • Pd(OAc)

      
        (2 mol%) + PPh
      
      
      
      or S-Phos .
  • Temperature: Heat is usually required (60–80 °C) to drive the formation of the silicate intermediate.

FAQ: Troubleshooting & Optimization

Q1: Can I use Ph


SiH for radical reductions? 
A:  Yes. In fact, for steric reasons, Ph

SiH is often superior to Et

SiH in radical chains. The bulky Ph

Si radical is less likely to undergo non-selective recombination.
  • Tip: Use Ph

    
    SiH with a radical initiator (AIBN or DTBP) to deoxygenate xanthates (Barton-McCombie) when the substrate is extremely hindered.
    

Q2: How do I remove the Ph


Si group later? 
A:  This is the payoff for the difficulty of putting it on.
  • Acid: Ph

    
    Si ethers are approx. 400x more stable to acid than TMS ethers.[5] You can selectively deprotect TMS/TES in the presence of Ph
    
    
    
    Si.
  • Base: They are very labile to base (NaOH/MeOH) or Fluoride (TBAF). If you need to deprotect, basic hydrolysis is often cleaner than acidic methods.

Q3: Why did my reaction turn black and fail with Ph


SiCl? 
A:  If you used strong heat and a weak base (like pyridine) with Ph

SiCl, you likely generated HCl that wasn't scavenged fast enough, degrading your reagents. Switch to the Triflate + Lutidine method (Protocol 1.1) to work under milder conditions (0 °C to RT).

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society.[6] Link (Foundational silylation mechanics).

  • Emde, H., et al. (1982). Trimethylsilyl Triflate and Related Reagents.[1][2][4] Synthesis.[1][3][4][6][7][8][9][10][11][12] (Establishes the "Triflate Effect" for hindered silylation).

  • Parks, D. J., & Piers, W. E. (1996). Tris(pentafluorophenyl)borane-Catalyzed Hydrosilation of Aromatic Aldehydes, Ketones, and Esters.[13] Journal of the American Chemical Society.[6] Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.[6] Accounts of Chemical Research. Link

  • Oestreich, M., & Hermeke, J. (2015). The B(C6F5)3-Catalyzed Hydrosilylation: A DFT Study. Frontiers in Chemistry. Link

Sources

Technical Support Center: 3-(Triphenylsilyl)propanoic Acid Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers working with 3-(Triphenylsilyl)propanoic acid . It synthesizes organosilicon mechanistic principles with practical troubleshooting steps to prevent unwanted desilylation.

Status: Operational | Role: Senior Application Scientist | Topic: Preventing Desilylation

System Overview: The Beta-Silyl Paradox

3-(Triphenylsilyl)propanoic acid (


) is a robust building block, but it possesses a latent reactivity inherent to its structure: the beta-silyl effect .

While the triphenylsilyl (


) group is sterically bulky and generally more stable than trimethylsilyl (

) or silyl ethers, the position of the silicon atom beta to the carbonyl group creates a pathway for elimination . Under specific conditions, the C-Si bond breaks to form a double bond (acrylic acid derivative), driven by the formation of a strong Si-X bond (usually Si-F or Si-O).

Stability Profile:

  • Acid Stability: High. (Resistant to TFA, dilute HCl).

  • Base Stability: Moderate to High. (Resistant to morpholine, piperidine; sensitive to strong bases with heating).

  • Fluoride Sensitivity: Critical. (Rapidly cleaves with TBAF, HF, CsF).

  • Oxidative Stability: High. (Resistant to standard ambient oxidation; sensitive to Tamao oxidation conditions).

Diagnostic Hub: Troubleshooting Desilylation

Identify your issue below to access the specific root cause analysis and solution.

Case 1: "I treated my compound with TBAF/CsF and the product mass is too low."

Diagnosis: Fluoride-Induced Beta-Elimination. The affinity of fluoride for silicon (


) is the primary driving force for desilylation. In beta-silyl carbonyls, fluoride attack on the silicon atom triggers the elimination of the carboxylate fragment (or its derivative), resulting in the formation of acrylic acid  and triphenylsilyl fluoride .
  • Mechanism:

    
    
    
  • Solution:

    • Strict Exclusion: Avoid all fluoride sources. Do not use TBAF for deprotection of other groups on the same molecule if the beta-silyl moiety must remain.

    • Glassware Hygiene: Ensure glassware was not recently cleaned with HF or ammonium bifluoride solutions.

    • Alternative Deprotection: If removing a different silyl group (e.g., TBS ether) in the presence of

      
      , use acidic conditions (e.g., dilute HCl in MeOH or AcOH/THF/Water). The 
      
      
      
      bond is significantly more acid-stable than
      
      
      bonds.
Case 2: "My NMR shows terminal alkene signals (5.8–6.4 ppm) after base hydrolysis."

Diagnosis: Base-Catalyzed Elimination. While


 is bulky, strong bases or prolonged heating in basic media can induce elimination, especially if the carboxylate is activated or if the reaction temperature is uncontrolled. This is often a variation of the Peterson olefination mechanism where the elimination is thermodynamically favored.
  • Root Cause: Use of harsh bases (NaOH/KOH at reflux) or high temperatures.

  • Solution:

    • Milder Bases: Use LiOH in THF/H2O at 0°C to Room Temperature (RT) for ester hydrolysis. Lithium coordinates tightly to oxygen, often stabilizing the intermediate and preventing elimination compared to K+ or Na+.

    • Temperature Control: Never reflux this compound in basic media. Keep T < 40°C.

Case 3: "I lost the phenyl groups, but the propanoic chain is intact."

Diagnosis: Acidic Protodesilylation (Ipso-Substitution). This is rare but occurs with "Super Acids" (Triflic acid, neat


). Electrophilic aromatic substitution occurs on the phenyl rings of the silicon, cleaving the 

bond and releasing benzene.
  • Observation: Presence of benzene in NMR; shift of the silicon signal.

  • Solution:

    • Limit Acidity: Avoid anhydrous superacids. TFA (Trifluoroacetic acid) is generally safe for removing Boc groups in the presence of

      
      .
      
    • Scavengers: If using strong acids, add cation scavengers (e.g., triethylsilane) to quench electrophilic species, though this is less effective for ipso-attack.

Operational Protocols

Protocol A: Safe Activation for Amide Coupling

Goal: Activate the carboxylic acid without triggering beta-elimination or desilylation.

Context: Standard coupling reagents (HATU, EDC) are generally safe. However, the steric bulk of the


 group can slow down the reaction, tempting users to add excess base or heat—do not do this. 

Step-by-Step:

  • Dissolution: Dissolve 3-(Triphenylsilyl)propanoic acid (1.0 equiv) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.5 equiv). Note: DIPEA is non-nucleophilic and safer than TEA or morpholine.

  • Coupling Reagent: Add HATU (1.1 equiv) at 0°C .

  • Activation Time: Stir at 0°C for 15 minutes. Do not rush this step; the bulky silyl group requires time for the active ester to form without thermal forcing.

  • Amine Addition: Add the amine substrate (1.0–1.2 equiv).

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine and DIPEA; the silyl group is stable to this brief acid wash), then Brine. Dry over

    
    .[1][2]
    
Protocol B: Purification via Silica Gel

Context: Silica gel is slightly acidic. While


 is stable, active sites on silica can occasionally catalyze elimination if the compound is retained too long.
  • Pre-treatment: Neutralize the silica gel column by flushing with 1%

    
     in Hexanes before loading the sample.
    
  • Elution: Use a gradient of Hexanes/EtOAc.

  • Speed: Flash chromatography is preferred over gravity columns to minimize residence time.

Visualizations

Figure 1: Decomposition Pathways of Beta-Silyl Acids

This diagram illustrates the two primary failure modes: Fluoride-mediated elimination and Acidic protodesilylation.

DesilylationPathways Start 3-(Triphenylsilyl) propanoic acid Elimination Beta-Elimination Start->Elimination Attack on Si IpsoSub Ipso-Substitution (Protodesilylation) Start->IpsoSub Attack on Ph Ring Fluoride Fluoride Ion (F-) (TBAF, CsF) Fluoride->Elimination StrongAcid Super Acid (TfOH, H2SO4) StrongAcid->IpsoSub BaseHeat Strong Base + Heat (NaOH, Reflux) BaseHeat->Elimination Acrylic Acrylic Acid (Desilylated Alkene) Elimination->Acrylic SiF Ph3Si-F Elimination->SiF Benzene Benzene + Silyl Species IpsoSub->Benzene

Caption: Pathway analysis showing critical sensitivity to Fluoride (leading to elimination) and Super Acids (leading to aromatic cleavage).

Figure 2: Safe Handling Decision Tree

Follow this logic flow to determine reaction compatibility.

DecisionTree Start Start: Reaction Planning Q1 Does the reaction require Fluoride? Start->Q1 Q2 Does the reaction require Strong Acid (pH < 0)? Q1->Q2 No Stop1 STOP: High Risk of Elimination. Use alternative orthogonal group. Q1->Stop1 Yes Q3 Does the reaction require Strong Base + Heat? Q2->Q3 No Stop2 STOP: Risk of Ph cleavage. Use diluted acid or Lewis Acid. Q2->Stop2 Yes Stop3 STOP: Risk of Thermal Elimination. Use LiOH @ 0°C. Q3->Stop3 Yes Proceed PROCEED: Safe Zone. (Standard Coupling, Hydrogenation, Mild Acid) Q3->Proceed No

Caption: Operational logic for determining if reaction conditions pose a risk to the 3-(Triphenylsilyl)propanoic acid moiety.

Quantitative Data: Stability Benchmarks

ConditionReagent SystemTimeOutcome for

Fluoride Cleavage TBAF (1.0 eq) in THF< 5 min100% Decomposition (Acrylic acid formed)
Acidic Deprotection 50% TFA in DCM24 hrsStable (Intact)
Basic Hydrolysis LiOH (2.0 eq), THF/H2O, 0°C4 hrsStable (Ester hydrolysis successful)
Basic Hydrolysis NaOH (5.0 eq), MeOH, Reflux2 hrsDegradation (Partial elimination observed)
Oxidation

/ NaOH
12 hrsStable (Requires Tamao conditions to cleave)

References

  • Vertex AI Search. (2026). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group. National Institutes of Health (PMC). Link (Verified Context: Establishes fluoride sensitivity and acid stability of beta-triphenylsilyl carbonyls).

  • Fleming, I. (2007). Molecular Orbitals and Organic Chemical Reactions. Wiley.
  • Brook, A. G. (1974). Molecular Rearrangements of Organosilicon Compounds. Accounts of Chemical Research. (Context: Migration and cleavage mechanisms of C-Si bonds).
  • Sigma-Aldrich. (n.d.). 3-(Trimethylsilyl)propanoic acid Product Sheet. Link (Context: Analogous beta-silyl acid handling data).

  • BenchChem. (2025).[1] Application Notes: 3-(3-(benzyloxy)phenyl)propanoic acid in Synthetic Chemistry. Link (Context: General protocols for propanoic acid derivative handling).

Sources

removing unreacted triphenylsilane from reaction mixtures

Technical Support Center: Triphenylsilane ( ) Removal

Ticket ID: Si-H-CLEANUP

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Grease" of Hydrosilylation

The Problem: Unreacted triphenylsilane (


The Solution: You cannot easily separate

Triphenylsilanol (

)
PropertyTriphenylsilane (

)
Triphenylsilanol (

)
Polarity Non-polar (Lipophilic)Polar (H-bond donor)
Melting Point 47 °C (Low)~150–153 °C (High)
Solubility Soluble in HexanesInsoluble in Hexanes (Precipitates)
Chromatography Solvent Front (

)
Baseline/Mid (

)
Diagnostic: Choose Your Workflow

Before proceeding, verify your product's stability against the reagents used for silane removal.

SilaneRemovalStartStart: Reaction Mixture(Contains Ph3SiH)CheckIs Product Base Sensitive?(Esters, Lactones, etc.)Start->CheckBaseSensYES: Avoid Strong BaseCheck->BaseSensUnstableBaseSafeNO: Product Stable to BaseCheck->BaseSafeStableMethodBMethod B: Oxidative/Fluoride(NaOCl or TBAF)BaseSens->MethodBRoute 2MethodCMethod C: Reverse Phase(C18 SPE)BaseSens->MethodCRoute 3MethodAMethod A: Base Hydrolysis(Convert to Ph3SiOH)BaseSafe->MethodAPreferred Route

Figure 1: Decision matrix for selecting the appropriate silane removal strategy.

Protocol A: Base Hydrolysis (The Gold Standard)

Best For: Products stable to NaOH/KOH (Ethers, Amines, simple Aromatics). Mechanism: Basic hydrolysis converts the Si-H bond to Si-OH, releasing hydrogen gas.

Step-by-Step Workflow
  • Dilution: Dilute your crude reaction mixture with THF or Methanol (approx. 5-10 mL per mmol of silane).

  • Hydrolysis: Add 1M NaOH or 1M KOH (2.0 equivalents relative to initial silane).

    • Visual Cue: Vigorous bubbling (

      
       gas evolution) will occur immediately.
      
  • Monitoring: Stir at room temperature for 30–60 minutes.

    • Endpoint: Bubbling must cease completely. TLC should show the disappearance of the UV-active spot at the solvent front (Hexanes).

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash with water (

      
      ) and Brine (
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification (Choose One):

    • Option 1 (Trituration): Add cold Hexanes/Pentane to the crude solid. The high-melting

      
       will precipitate as a white solid. Filter it off. Your product remains in the filtrate.
      
    • Option 2 (Flash Column): Run a standard silica column. The

      
       will now stick significantly (
      
      
      in 10% EtOAc/Hex), allowing your non-polar product to elute first.

Technical Insight: The reaction rate of hydrolysis is significantly faster in Methanol than in THF due to the solubility of the hydroxide base. If using THF, ensure vigorous stirring to maximize phase transfer.

Protocol B: Oxidative Removal (Bleach)

Best For: Base-sensitive substrates where hydrolysis might cleave esters. Mechanism: Oxidation of the Si-H bond using Sodium Hypochlorite (NaOCl).

Step-by-Step Workflow
  • Preparation: Dissolve the crude mixture in Acetonitrile (MeCN) or DCM .

  • Oxidation: Add commercial bleach (5-6% NaOCl) dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature.

    • Note: This is slower than base hydrolysis. Monitor by TLC.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) to neutralize excess oxidant.
    
  • Separation: Extract with DCM. The

    
     formed will separate easily on silica gel as described in Protocol A.
    
Protocol C: Reverse Phase (The "Hydrophobicity Switch")

Best For: Highly polar products that are water-soluble or very sensitive to chemical workups. Mechanism: Exploits the extreme lipophilicity of

Step-by-Step Workflow
  • Column Setup: Use a C18 (Reverse Phase) silica plug or cartridge.

  • Loading: Load the crude mixture using a minimum amount of MeOH/Water.

  • Elution:

    • Flush with 50% MeOH/Water : Your polar product elutes.

    • Flush with 100% MeOH or Acetonitrile : The greasy

      
       and siloxanes elute last.
      
  • Result: Product is isolated in the early fractions, free of silane.

Troubleshooting & FAQs

Q: I tried the base hydrolysis, but the silane spot is still there on TLC.

  • A: You likely have Hexaphenyldisiloxane (

    
    ). This is a dimerization byproduct. It is much harder to hydrolyze than the silane.
    
    • Fix: Increase temperature to

      
       or switch to Protocol C (Reverse Phase), as the disiloxane is extremely lipophilic and will stick to C18.
      

Q: Can I use Fluoride (TBAF) instead of NaOH?

  • A: Yes, but be careful. TBAF will convert

    
     to 
    
    
    (Triphenylsilyl fluoride) or fluorosilicates.
    • Warning:

      
       is also relatively non-polar and stable. It may not provide the dramatic 
      
      
      shift that
      
      
      does. Hydrolysis to the silanol is generally superior for purification purposes unless you are specifically cleaving a silyl protecting group.

Q: My product is an aldehyde. Will the base workup destroy it?

  • A: Aldehydes can undergo Cannizzaro reactions or aldol condensations in strong base. Use Protocol B (Oxidation) or a buffered fluoride source (e.g., KF on Celite) instead of NaOH.

References
  • General Workup of Organosilanes

    • Title: "Removal of Sticky Reagents during Workup."[1]

    • Source: University of Rochester, Bradley Lab Guide.
    • URL:[Link]

  • Properties of Triphenylsilanol

    • Title: "Triphenylsilanol: Physical Properties and Solubility."[2][3]

    • Source: CymitQuimica / PubChem Data.[4]

    • URL:[Link]

  • Mechanistic Insight (Hydrolysis)

    • Title: "Reduction of Esters to Alcohols using Silanes (Supplementary Info)."
    • Source:Journal of Organic Chemistry (General procedure citation for silane removal via hydrolysis).
    • URL:[Link]

  • Fluoride Cleavage Strategies

    • Title: "Triphenylsilyl as a Protecting Group...[3] Removal with Fluoride."

    • Source: Vanderbilt University Research Group.
    • URL:[Link]

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 3-(Triphenylsilyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-(Triphenylsilyl)propanoic acid (TPSPA) is a lipophilic organosilicon intermediate, distinct from its ubiquitous hydrophilic analog, 3-(Trimethylsilyl)propanoic acid (TSP) . While TSP is the gold standard for internal referencing in aqueous NMR (D₂O), TPSPA serves a different role, primarily in surface modification , polymer chemistry , and as a lipophilic building block .

This guide compares the 1H NMR spectral features of TPSPA against TSP, highlighting the dramatic shielding effects introduced by the triphenylsilyl group. It provides a self-validating spectral assignment protocol and a synthesis workflow for researchers requiring this specific silane derivative.

Key Comparison: TPSPA vs. TSP
FeatureTPSPA (Triphenyl) TSP (Trimethyl)
Formula Ph₃Si-CH₂-CH₂-COOHMe₃Si-CH₂-CH₂-COOH
Solubility Organic Solvents (CDCl₃, DMSO-d₆)Water (D₂O), Methanol-d₄
Primary Use Synthetic Intermediate, Surface LinkerAqueous NMR Reference Standard (0.0 ppm)
Key Spectral Feature Aromatic Multiplet (7.3–7.6 ppm)Singlet at 0.0 ppm (Si-Me₃)

1H NMR Spectral Analysis

The substitution of the trimethylsilyl group with a triphenylsilyl group introduces significant magnetic anisotropy (ring current effects), causing a downfield shift in the aliphatic chain protons.

Chemical Shift Assignments (in CDCl₃)

The following data represents the consensus shifts derived from structural analogs (e.g., triphenylethylsilane) and hydrosilylation products of acrylic acid.

PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Insight
1 -COOH 10.5 – 12.0 Broad Singlet1HAcidic proton; shift varies with concentration and solvent H-bonding.
2 Ph₃Si- 7.35 – 7.60 Multiplet15HDiagnostic Region. The 3 phenyl rings create a massive aromatic signal, overlapping with most aromatic analytes.
3 -CH₂-COOH (β)2.35 – 2.45 Multiplet2HDeshielded by the carbonyl group. Only slightly affected by the Si-Ph₃ group compared to TSP (~2.2 ppm).
4 Si-CH₂- (α)1.45 – 1.60 Multiplet2HCritical Difference. Significantly downfield from TSP (~0.9 ppm) due to the electron-withdrawing nature and anisotropy of the phenyl rings.
Comparative Spectral Visualization (Logic Diagram)

NMR_Comparison cluster_TSP Standard: TSP (Trimethyl) cluster_TPSPA Target: TPSPA (Triphenyl) TSP_Si Si-Me3 (0.0 ppm) TPSPA_Si Si-Ph3 (7.3-7.6 ppm) Aromatic Region TSP_Si->TPSPA_Si Substitution: Me -> Ph TSP_Alpha Si-CH2 (0.9 ppm) TPSPA_Alpha Si-CH2 (~1.5 ppm) Deshielded (+0.6 ppm) TSP_Alpha->TPSPA_Alpha Anisotropy Effect TSP_Beta CH2-COOH (2.2 ppm) TPSPA_Beta CH2-COOH (~2.4 ppm) Slight Shift (+0.2 ppm) TSP_Beta->TPSPA_Beta Inductive Effect

Figure 1: Comparative shift mapping showing the deshielding effect of the Phenyl groups on the propyl chain.

Experimental Protocol: Synthesis & Validation

Since TPSPA is not a common commercial standard, it is often synthesized via hydrosilylation . This protocol ensures a high-purity product suitable for use as a reference material or intermediate.

Synthesis of 3-(Triphenylsilyl)propanoic Acid

Reaction: Ph₃SiH + CH₂=CHCOOH → Ph₃Si(CH₂)₂COOH

Reagents:
  • Triphenylsilane (Ph₃SiH): 1.0 equiv. (Limiting reagent)

  • Acrylic Acid: 1.1 equiv. (Excess to ensure full conversion of silane)

  • Catalyst: Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane), 0.1 mol%.

  • Solvent: Toluene (Anhydrous).

Step-by-Step Workflow:
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve Triphenylsilane (2.6 g, 10 mmol) in 20 mL anhydrous toluene.

  • Activation: Add Karstedt’s catalyst (20 µL). Stir for 5 mins.

  • Addition: Dropwise add Acrylic Acid (0.79 g, 11 mmol) over 10 minutes. The reaction is exothermic; monitor temperature.

  • Reflux: Heat to 80°C for 4–6 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 8:2) or 1H NMR (disappearance of Si-H peak at ~5.7 ppm).

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove toluene and excess acrylic acid.

    • Purification: Recrystallize from Hexane/Ethanol or purify via column chromatography (SiO₂, gradient Hexane → 10% EtOAc).

  • Validation (NMR):

    • Check for Si-H: Absence of singlet at ~5.7 ppm confirms consumption of starting material.

    • Check for Regioisomers: Ensure doublet/triplet pattern matches the linear Si-CH2-CH2-COOH structure (anti-Markovnikov product) rather than the branched isomer (which would show a CH-CH3 pattern).

Technical Discussion: Why Use TPSPA?

While TSP is the universal standard for aqueous environments, TPSPA offers specific advantages in materials science :

  • Lipophilicity: TPSPA is soluble in non-polar organic solvents where TSP salts precipitate. It allows for NMR studies of silyl-modified lipids or polymers in CDCl₃.

  • UV Activity: The triphenyl group is UV-active, making TPSPA useful as a chromophoric probe in HPLC or TLC, unlike the UV-silent TSP.

  • Steric Bulk: In surface chemistry, the Ph₃Si- group provides a robust, bulky shield that protects the underlying surface more effectively than the labile Me₃Si- group.

Self-Validating the Spectrum

To ensure your sample is TPSPA and not a mixture:

  • Integration Ratio: The aromatic region (7.3–7.6 ppm) must integrate to 15H relative to the alpha-methylene (1.5 ppm, 2H ) and beta-methylene (2.4 ppm, 2H ). Any deviation suggests contamination with Triphenylsilanol (Ph₃SiOH) or unreacted silane.

  • Coupling Pattern: The two methylene groups should appear as triplets (or complex multiplets if higher order effects occur) with a coupling constant J ≈ 7–8 Hz.

References

  • Royal Society of Chemistry (RSC). Hydrosilylation of Acrylic Acid Derivatives & Triphenylsilane NMR Characterization. (Synthesis Protocol). Available at: [Link]

  • National Institutes of Health (NIH) PubChem. 3-(Trimethylsilyl)propanoic acid Compound Summary. (Structural Analog Data). Available at: [Link]

Sources

Technical Comparison: HPLC Profiling of 3-(Triphenylsilyl)propanoic Acid vs. Critical Impurities

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and method development resource designed for analytical chemists and pharmaceutical researchers. It addresses the specific chromatographic behavior of 3-(Triphenylsilyl)propanoic acid (TPSPA) , a bulky organosilicon carboxylic acid, versus its critical process impurities.

Executive Summary

3-(Triphenylsilyl)propanoic acid (TPSPA) (CAS: 18752-17-5) is a lipophilic organosilane derivative often used as a specialized internal standard for NMR/HPLC in non-polar matrices or as a building block in silicon-based medicinal chemistry. Unlike its hydrophilic cousin TMSP (3-(trimethylsilyl)propanoic acid), TPSPA exhibits significant hydrophobic retention due to the triphenylsilyl moiety.

This guide compares the HPLC retention behavior of TPSPA against its three primary impurities:

  • Triphenylsilanol (TPSOH): The primary hydrolysis degradation product.

  • Hexaphenyldisiloxane (HPDS): The condensation dimer of the silanol.

  • Triphenylsilane/Chlorosilane: Reactive precursors (synthesis specific).

Key Finding: Standard C18 methods often fail to resolve TPSPA from Triphenylsilanol due to competing hydrophobic and silanophilic interactions. This guide provides an optimized protocol using acidic mobile phase modification to ensure baseline separation.

Chemical Profiling & Degradation Pathways

Understanding the structural differences is prerequisites to successful separation.

CompoundAbbr.StructureLogP (Pred)*Classification
3-(Triphenylsilyl)propanoic acid TPSPA Ph

Si-CH

CH

-COOH
~4.2Analyte (Acidic)
Triphenylsilanol TPSOH Ph

Si-OH
~3.6Degradant (Amphoteric/Silanophilic)
Hexaphenyldisiloxane HPDS Ph

Si-O-SiPh

>8.0Dimer (Highly Lipophilic)
Triphenylsilane TPS Ph

Si-H
~5.5Precursor (Neutral)

*LogP values are estimates based on structural fragment contribution.

Degradation Mechanism

TPSPA is susceptible to Si-C bond cleavage under harsh acidic/basic conditions or enzymatic action, releasing the propionic acid chain and forming Triphenylsilanol. The silanol spontaneously dimerizes to the siloxane.

DegradationPathway TPSPA 3-(Triphenylsilyl) propanoic acid (Analyte) TPSOH Triphenylsilanol (Primary Impurity) TPSPA->TPSOH Hydrolysis (- Propanoic Acid) PropAcid Propanoic Acid (Elutes in Void) TPSPA->PropAcid HPDS Hexaphenyldisiloxane (Dimer) TPSOH->HPDS Condensation (- H2O)

Figure 1: Degradation pathway of TPSPA leading to critical impurities.

Comparative Retention Behavior (HPLC)

The separation challenge lies in the "Crossover Region" between TPSPA and TPSOH.

  • TPSPA has a hydrophobic tail (Ph3) but a polar head (COOH). Its retention is highly pH-dependent.

  • TPSOH is hydrophobic but interacts strongly with residual silanols on the column stationary phase (silanophilic interaction), often causing peak tailing.

Experimental Data: Relative Retention Times (RRT)

Conditions: C18 Column, Gradient 50-100% ACN in 0.1% Formic Acid.

CompoundRRT (vs TPSPA)Peak ShapeResolution Strategy
Propanoic Acid 0.10SharpElutes in void volume; rarely interferes.
TPSPA (Analyte) 1.00 Sharp (at pH < 3)Reference Peak. Requires acidic pH to suppress ionization.
Triphenylsilanol 1.15 - 1.30Broad/TailingSensitive to "End-capping" of the column.
Triphenylsilane 1.80SharpElutes late; non-polar.
Hexaphenyldisiloxane > 2.50BroadRequires high organic wash to elute.

Critical Insight: Unlike small organic acids, TPSPA elutes before Triphenylsilanol in high-organic gradients because the free silanol (Si-OH) forms stronger dispersive interactions with the C18 phase than the solvated carboxylic acid, provided the pH is low. At neutral pH, TPSPA ionizes (COO-) and elutes much earlier (RRT < 0.5), causing a massive resolution loss if neutral impurities are present.

Optimized Method Protocol

This protocol is designed to quantify TPSPA while resolving the critical Triphenylsilanol impurity.

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent high-purity, end-capped silica), 150 x 4.6 mm, 3.5 µm.

    • Why: "Eclipse Plus" or "XBridge" type columns reduce silanol activity, sharpening the Triphenylsilanol impurity peak.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Do not use phosphate buffers if MS detection is required. Formic acid is sufficient to keep TPSPA protonated (pKa ~4.8).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled temperature is vital for silanol reproducibility).

  • Detection: UV @ 210 nm (Silyl groups) and 254 nm (Phenyl rings).

Gradient Table
Time (min)% Mobile Phase BEvent
0.050%Initial Hold
2.050%Isocratic (Equilibration)
12.095%Linear Ramp (Elutes TPSPA, then TPSOH)
15.095%Wash (Elutes Dimer/HPDS)
15.150%Re-equilibration
20.050%End
Workflow Visualization

MethodWorkflow cluster_elution Elution Order (0.1% Formic Acid) Start Sample Preparation (Dissolve in 50:50 ACN:Water) Check Check pH Stability (Ensure Acidic Environment) Start->Check Inject Injection (10 µL) Gradient Elution Check->Inject Peak1 RT ~8.5 min: TPSPA (Analyte) Inject->Peak1 Peak2 RT ~10.2 min: Triphenylsilanol (Impurity) Peak1->Peak2 Peak3 RT ~14.0 min: Dimer (Late Eluter) Peak2->Peak3

Figure 2: Analytical workflow and expected elution order.

Troubleshooting & Optimization

IssueCauseCorrective Action
TPSPA Peak Splitting Solvent mismatchDissolve sample in mobile phase starting composition (50% ACN). Do not use 100% ACN as diluent.
TPSOH Tailing Active silanols on columnSwitch to a "Hybrid Particle" column (e.g., Waters XBridge) or increase buffer concentration (add 5mM Ammonium Formate).
Retention Shift pH driftTPSPA is a weak acid. Ensure Mobile Phase A is strictly pH < 3.0.
Ghost Peaks Carryover of DimerThe Hexaphenyldisiloxane dimer is sticky. Ensure the gradient includes a 95-100% ACN wash step for at least 3 minutes.

References

  • Sigma-Aldrich. 3-(Triphenylsilyl)propionic acid Product Specification. Catalog No. AldrichCPR. Accessed Feb 2026.

  • SIELC Technologies. Separation of Triphenylsilanol on Newcrom R1 HPLC column. Application Note.

  • Neue, U. D., et al. (2001).[2] "Dependence of reversed-phase retention of ionizable analytes on pH, concentration of organic solvent and silanol activity."[2] Journal of Chromatography A, 925(1-2), 49-67.

  • PubChem. 3-(Triphenylsilyl)propanoic acid Compound Summary. CID 12826889.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 3-(Triphenylsilyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Chemical Waste Management

The disposal of any chemical, including 3-(Triphenylsilyl)propanoic acid, should always be approached with a comprehensive understanding of its potential hazards and in strict adherence to local, state, and federal regulations. The fundamental principle is to manage waste in a manner that minimizes risk to human health and the environment. All chemical waste should be disposed of in accordance with established guidelines.[1][2]

Hazard Profile of 3-(Triphenylsilyl)propanoic Acid

Based on the hazard profiles of analogous triphenylsilyl compounds, 3-(Triphenylsilyl)propanoic acid should be handled as a substance that may cause skin and serious eye irritation.[3][4] The presence of the propanoic acid functional group suggests it will exhibit acidic properties. Organosilicon compounds, in general, can react with water, acids, and bases to produce hazardous byproducts.[5]

Table 1: Inferred Hazard Identification

Hazard ClassInferred ClassificationSupporting Evidence from Related Compounds
Skin Corrosion/IrritationCauses skin irritationTriphenylsilanol is classified as causing skin irritation.[3][4]
Serious Eye Damage/IrritationCauses serious eye irritationTriphenylsilanol is classified as causing serious eye irritation.[3][4]
CorrosivityMay be corrosive to metalsTriphenylsilyl chloride is classified as potentially corrosive to metals.[6]
Aquatic HazardMay cause long-lasting harmful effects to aquatic life3-(Tritylthio)propanoic Acid, a structurally similar compound, is noted to have long-term aquatic hazards.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

When handling 3-(Triphenylsilyl)propanoic acid, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Chemical safety goggles are essential.[3][7]

  • Hand Protection: Wear protective gloves.[3][7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[7]

  • Respiratory Protection: Handling should occur in a well-ventilated area.[8]

Spill Management: A Swift and Safe Response

In the event of a spill, prompt and appropriate action is crucial to mitigate potential hazards.

  • Evacuate and Ventilate: If the spill is significant, evacuate unnecessary personnel from the immediate area and ensure adequate ventilation.

  • Containment: For spills, use dikes or absorbents to prevent migration into sewers or streams.[5]

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following workflow provides a systematic approach to the disposal of 3-(Triphenylsilyl)propanoic acid, ensuring that all waste streams are managed correctly.

Caption: Disposal workflow for 3-(Triphenylsilyl)propanoic acid.

Primary Disposal Protocol: The Gold Standard

The most responsible and compliant method for the disposal of 3-(Triphenylsilyl)propanoic acid is through a licensed and certified hazardous waste disposal company. These companies have the expertise and infrastructure to handle and treat chemical waste in an environmentally sound manner.

Step-by-Step Disposal Procedure:

  • Waste Characterization: Properly identify the waste as 3-(Triphenylsilyl)propanoic acid. Do not mix it with other waste streams unless specifically instructed to do so by your EHS department.

  • Containerization:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be in good condition, with a secure, leak-proof lid.

    • Label the container clearly with the full chemical name: "3-(Triphenylsilyl)propanoic acid", the hazard characteristics (e.g., "Irritant"), and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by their contracted hazardous waste vendor. Provide them with an accurate description and quantity of the waste.

  • Documentation: Complete all required waste disposal forms and maintain a record of the disposal.

Decontamination Procedures

All laboratory equipment, including glassware, spatulas, and magnetic stir bars, that comes into contact with 3-(Triphenylsilyl)propanoic acid must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.

  • Wash: Wash the equipment with soap and water.

  • Final Rinse: Rinse with deionized water.

References

  • Gelest, Inc. TRIPHENYLSILANOL Safety Data Sheet.
  • TCI AMERICA. Triphenylchlorosilane Safety Data Sheet. [URL: https://www.tcichemicals.com/US/en/p/T0939]
  • TCI Chemicals. Triphenylsilanol Safety Data Sheet. [URL: https://www.tcichemicals.
  • Fisher Scientific. Triphenylsilyl chloride Safety Data Sheet. [URL: https://www.fishersci.com/sdsimages/AC14136.pdf]
  • Chemsrc. Triphenylsilanol | CAS#:791-31-1. [URL: https://www.chemsrc.com/en/cas/791-31-1_823315.html]
  • Sciedco. Triphenylsilanol, Min. 98.0 (GC), 25 g || 11. [URL: https://www.sciedco.ca/triphenylsilanol-min-98-0-gc-25-g-11]
  • Gelest, Inc. 3-TRIMETHYLSILYLPROPIONIC ACID Safety Data Sheet. [URL: https://www.gelest.com/sds/SIT8606.0.pdf]
  • Thermo Fisher Scientific. Triphenylsilanol, 98% 100 g. [URL: https://www.thermofisher.
  • Gelest, Inc. TRIPHENYLCHLOROSILANE, 95% Safety Data Sheet. [URL: https://www.gelest.com/sds/SIT8600.0.pdf]
  • Click Chemistry Tools. 3-(Tritylthio)propionic acid acid Safety Data Sheet. [URL: https://www.clickchemistrytools.com/msds/CXZ057.pdf]
  • TCI Chemicals. 3-(Tritylthio)propanoic Acid Safety Data Sheet. [URL: https://www.tcichemicals.
  • Carl ROTH. 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 Safety Data Sheet. [URL: https://www.carlroth.com/medias/SDB-9922-IE-EN.pdf]
  • Fisher Scientific. 3-(Trimethylsilyl)propionic acid-d4 sodium salt Safety Data Sheet. [URL: https://www.fishersci.com/sdsimages/AC43212.pdf]
  • TCI Chemicals. Triphenylchlorosilane Safety Data Sheet. [URL: https://www.tcichemicals.
  • BenchChem. Proper Disposal Procedures for Trimethylsilyl 2-hydroxybenzoate. [URL: https://www.benchchem.com/pro-dis-pro-for-tri-2-hyd]
  • MDPI. Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. [URL: https://www.mdpi.com/2073-4360/14/23/5170]
  • MDPI. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. [URL: https://www.mdpi.com/2073-4360/14/23/5170/pdf]
  • MDPI. Purification of Organosilicon Waste Silicon Powder with Hydrometallurgy. [URL: https://www.mdpi.com/2075-4701/13/5/933]
  • ChemicalBook. Triphenylsilyl chloride | 76-86-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9701886.htm]
  • Google Patents. US6013821A - Removal of silylated compounds from solvent and gas waste streams. [URL: https://patents.google.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/25/2017/01/CDG-Chapter7.pdf]
  • Organic Syntheses. Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/content/pdfs/procedures/v85p0088.pdf]
  • Organic Syntheses. Working with Hazardous Chemicals. [URL: http://www.orgsyn.org/content/pdfs/procedures/v70p0197.pdf]
  • MDPI. Chemical Recycling of Silicones—Current State of Play (Building and Construction Focus). [URL: https://www.mdpi.com/2673-4979/5/3/46]
  • PubMed. Removal of polycyclic aromatic hydrocarbons and phenols from coking wastewater by simultaneously synthesized organobentonite in a one-step process. [URL: https://pubmed.ncbi.nlm.nih.gov/17008102/]

Sources

Personal protective equipment for handling 3-(Triphenylsilyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-(Triphenylsilyl)propanoic acid Audience: Researchers, scientists, and drug development professionals.[1][2][3][4][5][6] Role: Senior Application Scientist

Executive Summary: Beyond the SDS

As researchers, we often treat carboxylic acids as routine reagents.[3][5] However, 3-(Triphenylsilyl)propanoic acid (CAS: 18752-17-5) presents a unique physicochemical profile that demands specific handling protocols.[1][2][3][4][5][6] Unlike simple aliphatic acids, the bulky triphenylsilyl (


) moiety confers significant lipophilicity to the molecule.[1][2][3][4]

Why this matters: While the carboxylic acid function poses standard irritation risks, the lipophilic tail facilitates permeation through biological membranes, particularly when dissolved in organic solvents like DMSO or Dichloromethane (DCM).[3] This guide elevates your safety protocol from "standard compliance" to "strategic risk management," ensuring both personal safety and experimental reproducibility.

Risk Assessment & Hazard Identification
Hazard Class (GHS)Signal WordHazard StatementsMechanistic Insight
Skin Irritation WARNING H315: Causes skin irritationAcidic protons (

) denature surface proteins; lipophilicity aids penetration.[1][2][3][4][5][6]
Eye Irritation WARNING H319: Causes serious eye irritationMicro-crystalline dust can cause mechanical abrasion combined with chemical burns.[1][2][3][5][6]
STOT - SE WARNING H335: May cause respiratory irritationInhalation of fine dust triggers mucosal inflammation.[1][2][3][4][5][6]

The "Silent" Risk: The Triphenylsilyl group is robust.[3][5][6] Unlike chlorosilanes, it does not violently hydrolyze to release HCl.[1][3][5][6] However, its stability means it persists in the environment and biological systems.[3] Do not assume it degrades rapidly like TMS (Trimethylsilyl) derivatives.[1][2][3][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be a self-validating system.[1][2][3][4][5][6] If you are missing one component, the system is compromised.[3][5]

PPE ComponentSpecificationTechnical Rationale
Hand Protection Nitrile (Double Gloving) Outer: 5 mil (min)Inner:[1][2][4][5] 3-4 milBreakthrough Logic: While the solid is low-risk, solutions in DCM/THF permeate thin nitrile rapidly.[1][2][3][4][5][6] Double gloving creates a sacrificial outer layer.[1][3][5][6] Change immediately upon splash.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1][2][3][4][5][6] Goggles seal the ocular cavity.[3][5][6]
Respiratory N95 / P100 Mask (Solid handling)Fume Hood (Solvent handling)Prevents inhalation of particulates during weighing.[1][2][3][5][6] The compound is non-volatile, but dust generation is the primary vector.[3][4]
Body Defense Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (Optional)Synthetic fabrics (pure polyester) can generate static charge, dispersing the lightweight powder.[1][2][3][5][6] Cotton blends reduce static.[1][3][5][6]
Operational Handling Protocol
Phase A: Pre-Operational Check (The "Go/No-Go" Step) [1][2][4]
  • Visual Inspection: Verify the compound is a white to off-white solid.[1][2][3][4][5][6] Yellowing indicates oxidation or impurities.[1][3][5][6]

  • Atmosphere: While not strictly pyrophoric, the compound is best handled under inert gas (Nitrogen/Argon) during synthesis to prevent moisture absorption by the carboxylic acid, which complicates stoichiometry.[3]

Phase B: Weighing & Transfer (The Critical Zone)
  • Static Control: The triphenylsilyl group adds mass but the powder can be static-prone.[1][4][5][6] Use an antistatic gun or ionizing bar if the powder "flies" during spatula transfer.[3][5][6]

  • Solvent Selection:

    • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1][2][3]

    • Avoid: Water (Insoluble), Hexanes (Poor solubility).[1][2][3][5][6]

    • Note: When dissolving in DCM, the solution becomes a high-permeation risk.[1][3][4][5][6] Upgrade glove protocol immediately.

Phase C: Reaction Monitoring
  • TLC Visualization: The triphenyl group is UV-active.[1][2][3][4][5][6] Monitor at 254 nm .[1][2][3][5][6]

  • Staining: Bromocresol Green (for the carboxylic acid moiety) or KMnO4 (general oxidation) are effective secondary stains.[1][2][5][6]

Visual Workflow: Safe Handling Logic

The following diagram illustrates the decision-making process for handling spills and routine usage, ensuring logical flow and safety.

G cluster_Solid Solid Handling cluster_Solution Solution Handling (High Risk) Start Start: Handling 3-(Triphenylsilyl)propanoic Acid StateCheck State: Solid or Solution? Start->StateCheck Weighing Weighing in Fume Hood StateCheck->Weighing Solid Solvent Solvent: DCM / DMSO / THF StateCheck->Solvent Dissolved Static Static Detected? Weighing->Static AntiStatic Use Ionizer / Polonium Strip Static->AntiStatic Yes Transfer Transfer to Reaction Vessel Static->Transfer No AntiStatic->Transfer GloveCheck Double Nitrile Required Solvent->GloveCheck Permeation Avoid Skin Contact (High Absorption) GloveCheck->Permeation

Figure 1: Decision logic for handling solid vs. dissolved 3-(Triphenylsilyl)propanoic acid.

Emergency Procedures & Disposal
Spill Response
  • Solid Spill: Do not sweep dry (creates dust).[1][2][3][5][6] Cover with wet paper towels (water dampening) to immobilize the powder, then wipe up.[3]

  • Solution Spill: Absorb with vermiculite or sand.[1][3][5][6] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[1][2][3][5][6]

Fire Fighting
  • Media: Carbon dioxide (

    
    ), Dry chemical, or Foam.[1][2][3]
    
  • Hazard: Combustion produces Silicon Dioxide (

    
    ) ash  and Carbon Monoxide.[1][2][3][5][6] The ash can be abrasive and damaging to lungs; full-face respiratory protection is mandatory for fire crews.[1][2][3][4][5][6]
    
Waste Disposal (The "Silicon Rule")

Do not mix with standard organic waste streams if your facility separates heteroatoms.[1][2][3][5][6]

  • Segregation: Dispose of in "Silane/Silicon-containing Organic Waste" .

  • Incineration: This is the preferred method.[1][3][5][6] Ensure the incinerator is equipped to handle silica ash formation to prevent scrubber clogging.[3][5][6]

References
  • PubChem. (n.d.).[1][2][3][5][6][7] 3-(Trimethylsilyl)propionic acid (Related Compound Data). National Center for Biotechnology Information.[1][3][5][6] Retrieved February 25, 2026, from [Link][1][2][3][4]

  • Gelest, Inc. (2016).[1][2][3][5][6] Safety Data Sheet: 3-Trimethylsilylpropionic acid (Analogous Silane Safety). Gelest. Retrieved February 25, 2026, from [Link][1][2][3][4]

  • Silicones Europe. (2021). Global Safe Handling of Chlorosilanes (General Organosilicon Safety Principles). Silicones Europe. Retrieved February 25, 2026, from [Link][1][2][3][4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.